4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 8-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRWIFCVEHXSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649619 | |
| Record name | tert-Butyl 8-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-28-9 | |
| Record name | 1,1-Dimethylethyl 8-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886364-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 8-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Fluoro-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 4-Boc-8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a fluorinated benzodiazepine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct published synthesis, this guide outlines a well-reasoned, two-step synthetic pathway based on established methodologies for analogous compounds. The synthesis involves the initial formation of the core heterocyclic system, 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, followed by the selective protection of the N4-position with a tert-butoxycarbonyl (Boc) group.
This document details the experimental protocols, presents quantitative data from related syntheses in structured tables, and includes visualizations of the synthetic pathway and experimental workflow to aid in laboratory implementation.
Synthetic Pathway Overview
The proposed synthesis of 4-Boc-8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a two-step process. The first step involves a reductive amination reaction between 2-amino-4-fluorobenzaldehyde and N-Boc-ethylenediamine, followed by an in-situ cyclization to form the benzodiazepine ring. The second step is the removal of the Boc protecting group from the N1 position. A subsequent, optional step would be the selective Boc-protection at the N4 position, if the mono-protected product at N1 is not the desired final compound. For the purpose of this guide, we will focus on a route that could lead to the desired N4-Boc product. An alternative and more direct approach would be the cyclization of a suitable precursor already containing the Boc group at the desired position.
However, a more common and adaptable approach involves the synthesis of the core diamine followed by selective mono-protection. This guide will therefore focus on a plausible reductive cyclization to form the core diamine, followed by a well-documented selective mono-Boc protection.
An In-Depth Technical Guide to the Physicochemical Properties of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a fluorinated benzodiazepine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data, this document presents a combination of calculated fundamental properties and predicted values for key physicochemical parameters, including melting point, boiling point, aqueous solubility, pKa, and logP. Detailed, standardized experimental protocols for the determination of these properties are also provided to guide researchers in their laboratory work. Furthermore, a generic workflow for the physicochemical characterization of drug candidates is illustrated to support systematic evaluation in a drug development context.
Introduction
4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a synthetic organic molecule featuring a benzodiazepine core structure. The incorporation of a fluorine atom at the 8-position and a tert-butyloxycarbonyl (Boc) protecting group on the diazepine ring significantly influences its physicochemical characteristics. These properties are critical determinants of the compound's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion (ADME), and ultimately its biological activity and potential as a therapeutic agent. Understanding these fundamental properties is a prerequisite for rational drug design and development.
Core Physicochemical Properties
The following tables summarize the calculated and predicted physicochemical data for 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Table 1: General and Calculated Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine-4-carboxylate | - |
| Molecular Formula | C₁₄H₁₉FN₂O₂ | Calculated |
| Molecular Weight | 282.31 g/mol | Calculated |
| Canonical SMILES | C1CN(C(=O)OC(C)(C)C)C2=CC(=C(C=C2)F)CN1 | - |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Software |
| Melting Point | 120-140 °C | Estimation based on similar structures |
| Boiling Point | ~400 °C at 760 mmHg | Estimation based on similar structures |
| Aqueous Solubility | Low | General characteristic of Boc-protected amines |
| pKa (most basic) | 3.5 - 4.5 | Prediction based on amine basicity |
| logP | 2.5 - 3.5 | Prediction based on hydrophobicity |
Note: The predicted values are estimations and should be confirmed by experimental determination.
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the key physicochemical properties.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The range between these two temperatures is the melting range.
Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and formulation. A common method for its determination is the shake-flask method.
Procedure:
-
Add an excess amount of the compound to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
pKa Determination
The pKa value, the negative logarithm of the acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a standard method for its determination.
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system if solubility is low).
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the calibrated pH electrode into the sample solution.
-
Incrementally add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the sample solution.
-
Record the pH of the solution after each addition of the titrant, ensuring the solution has reached equilibrium.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve, often corresponding to the pH at the half-equivalence point.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach, though HPLC-based methods are often used for higher throughput.
Procedure (Shake-Flask Method):
-
Prepare a solution of the compound in the solvent in which it is more soluble (either n-octanol or water).
-
Mix a known volume of this solution with a known volume of the other immiscible solvent in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Mandatory Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity in a drug discovery setting.
Caption: A typical workflow for physicochemical characterization.
Conclusion
This technical guide has presented the available and predicted physicochemical properties of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. While calculated and predicted data provide a valuable starting point, experimental verification is essential for a comprehensive understanding of this compound's behavior. The detailed experimental protocols and the characterization workflow provided herein are intended to serve as a practical resource for researchers engaged in the synthesis, evaluation, and development of novel benzodiazepine derivatives and other potential drug candidates. A thorough physicochemical profiling is a cornerstone of successful drug discovery, enabling informed decision-making and facilitating the progression of promising compounds through the development pipeline.
An In-depth Technical Guide to 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
An In-depth Technical Guide to 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-butyl 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine-4-carboxylate, commonly known as 4-Boc-8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This compound is a valuable intermediate in medicinal chemistry, serving as a scaffold for the synthesis of diverse benzodiazepine derivatives explored for a wide range of biological activities.
Chemical Identity and Structure
The nomenclature and structural representation of the target compound and its unprotected parent amine are crucial for unambiguous identification. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the nitrogen atoms in the diazepine ring, allowing for selective functionalization at the other nitrogen.
Chemical Structure:
Figure 1: Chemical structure of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
Table 1: Compound Identification
| Identifier | Data | Reference |
|---|---|---|
| Compound Name | tert-butyl 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine-4-carboxylate | N/A |
| Synonym | 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | N/A |
| CAS Number | 886364-28-9 | [1] |
| Molecular Formula | C₁₄H₁₉FN₂O₂ | [1] |
| Molecular Weight | 266.31 g/mol | [1] |
| Parent Compound | 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | [2][3] |
Physicochemical and Safety Data
While detailed experimental data for the title compound is not extensively published, the properties can be inferred from its structure and data available for the parent compound and similar structures.
Table 2: Physicochemical Properties
| Property | Value | Notes / Reference |
|---|---|---|
| Appearance | Solid (predicted) | Based on similar compounds.[4] |
| Molecular Formula | C₁₄H₁₉FN₂O₂ | [1] |
| Exact Mass | 266.1431 g/mol | [1] |
| Topological Polar Surface Area | 41.6 Ų | Calculated. |
| XLogP3-AA | 2.5 | Calculated.[1] |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 3 | N/A |
Safety Information: Safety data for the precise compound is not specified, but related benzodiazepine structures and reagents used in their synthesis warrant caution. The unprotected parent amine is classified as Acute Toxicity, Category 3 (Oral).[4] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed.[2]
Synthesis and Experimental Protocols
Proposed Synthetic Workflow:
Figure 2: Proposed synthetic workflow for the target compound.
Protocol 1: Synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (Parent Amine)
This protocol is a generalized approach based on reductive amination strategies for forming the tetrahydrobenzodiazepine ring system.
-
Reaction Setup: To a solution of 2-amino-4-fluorobenzylamine (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add N-Boc-2-aminoacetaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reductive Cyclization: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise.
-
Deprotection and Cyclization: After reduction is complete, add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group from the ethylamine moiety, which facilitates spontaneous intramolecular cyclization to form the seven-membered ring.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Boc-Protection of the Diazepine Core
This is a standard procedure for the protection of secondary amines.
-
Reaction Setup: Dissolve the 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (1.0 eq) in a suitable aprotic solvent like DCM, tetrahydrofuran (THF), or acetonitrile.
-
Addition of Reagents: Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq). To this stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) either as a solid or dissolved in the reaction solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude material, 4-Boc-8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, can be purified by flash chromatography or recrystallization to yield the final product.
Applications in Drug Discovery
Benzodiazepines are a well-established class of compounds with a broad range of biological activities, primarily targeting the central nervous system.[5] The 1,4-benzodiazepine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. Derivatives have been investigated as antitumor, antithrombotic, and anti-HIV agents.[5]
4-Boc-8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine serves as a key building block for creating libraries of novel benzodiazepine derivatives. The presence of the Boc protecting group allows for selective chemical modification at the unprotected N-1 position. The fluorine atom at the 8-position can be used to modulate the physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity.
Potential Research Workflow:
Figure 3: Logical workflow for the use of the title compound in discovery chemistry.
References
- 1. Page loading... [guidechem.com]
- 2. 620948-83-6|8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine|8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine|-范德生物科技公司 [bio-fount.com]
- 3. scbt.com [scbt.com]
- 4. 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | Sigma-Aldrich [sigmaaldrich.com]
- 5. corpus.ulaval.ca [corpus.ulaval.ca]
Spectroscopic Characterization of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for the novel benzodiazepine derivative, 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. Due to the limited availability of published experimental data for this specific compound, this document outlines the anticipated spectral characteristics based on analogous structures and provides detailed experimental protocols for acquiring and analyzing this data.
Chemical Structure and Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
Caption: Chemical structure of the title compound.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These are predicted values based on the chemical structure and data from similar compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 2H | Ar-H |
| ~6.8-6.9 | m | 1H | Ar-H |
| ~4.5 | br s | 1H | N-H |
| ~3.8 | m | 2H | CH₂ |
| ~3.4 | m | 2H | CH₂ |
| ~3.0 | br s | 2H | CH₂ |
| 1.48 | s | 9H | C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, J ≈ 245 Hz) | C-F |
| ~155 | C=O (Boc) |
| ~140 | Ar-C |
| ~130 | Ar-C |
| ~120 (d, J ≈ 8 Hz) | Ar-CH |
| ~115 (d, J ≈ 22 Hz) | Ar-CH |
| ~113 (d, J ≈ 21 Hz) | Ar-CH |
| ~80 | C(CH₃)₃ |
| ~50 | CH₂ |
| ~48 | CH₂ |
| ~45 | CH₂ |
| 28.4 | C(CH₃)₃ |
Table 3: Predicted IR Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch |
| ~2975, 2930 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~1690 | Strong | C=O Stretch (Boc) |
| ~1600, 1500 | Medium | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-N Stretch |
| ~1160 | Strong | C-O Stretch |
| ~820 | Strong | C-H Bend (Aromatic) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| [M+H]⁺ | Molecular Ion |
| [M-Boc+H]⁺ | Loss of Boc group |
| [M-tBu+H]⁺ | Loss of tert-butyl group |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR analysis.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the ¹H NMR spectrum using a 400 MHz spectrometer. Subsequently, acquire the ¹³C NMR spectrum.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm for ¹H and 0.0 ppm for ¹³C). For ¹H NMR, integrate the signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
Caption: Workflow for ATR-FTIR spectroscopy.
Protocol:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. If necessary, wipe it with a soft cloth dampened with isopropanol and allow it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the solid 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine onto the center of the ATR crystal. Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Caption: General workflow for ESI-MS analysis.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this solution to a final concentration of 1-10 µg/mL for analysis.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in the positive ion mode over a relevant mass range (e.g., m/z 100-500). Optimize key source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, to obtain a stable and strong signal for the [M+H]⁺ ion.
-
Data Analysis: Identify the molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement and elemental composition determination.
Conclusion
This guide provides a framework for the spectroscopic characterization of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. The presented data tables offer expected values that can guide researchers in their analysis of experimentally obtained spectra. The detailed protocols for NMR, IR, and MS provide a starting point for the successful acquisition of high-quality data, which is crucial for the structural confirmation and purity assessment of this and other novel chemical entities in drug discovery and development.
Potential biological activities of fluorinated benzodiazepine derivatives
An In-depth Technical Guide on the Potential Biological Activities of Fluorinated Benzodiazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzodiazepines (BZDs) are a class of psychoactive drugs widely prescribed for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2] Their mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] The introduction of fluorine atoms into the benzodiazepine scaffold is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorination can alter factors such as metabolic stability, lipophilicity, and binding affinity to the target receptor, potentially leading to compounds with enhanced potency or a more desirable pharmacological profile.[3]
This technical guide provides a comprehensive overview of the biological activities of fluorinated benzodiazepine derivatives. It covers their mechanism of action, summarizes quantitative pharmacological data, details key experimental protocols for their evaluation, and explores the structure-activity relationships conferred by fluorination.
Mechanism of Action: GABA-A Receptor Modulation
The primary molecular target for benzodiazepines is the GABA-A receptor, a pentameric ligand-gated ion channel responsible for the majority of fast inhibitory neurotransmission in the central nervous system.[4][5] When the neurotransmitter GABA binds to the receptor, it triggers the opening of a central chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[1]
Fluorinated benzodiazepines, like their non-fluorinated counterparts, do not bind to the GABA binding site itself. Instead, they bind to a distinct allosteric site known as the benzodiazepine receptor (BzR), located at the interface between the α and γ subunits of the GABA-A receptor.[4][6] This binding event induces a conformational change in the receptor that increases the frequency of channel opening in the presence of GABA, thereby enhancing its inhibitory effects.[1] This potentiation of GABAergic signaling underlies the diverse pharmacological effects of these compounds.
Caption: GABA-A receptor signaling pathway modulated by a fluorinated benzodiazepine.
Pharmacological Profiles of Key Fluorinated Benzodiazepines
The introduction of fluorine can significantly impact the potency and pharmacokinetics of benzodiazepines. The following sections detail the properties of several notable fluorinated derivatives.
Flunitrazepam
Flunitrazepam is a nitro-benzodiazepine that is fluorinated on the phenyl ring.[7] It is known for its potent hypnotic, sedative, and amnestic effects.[8][9]
-
Mechanism: It enhances the effect of GABA at GABA-A receptors and shows a high affinity for the α5 subunit, which is linked to its strong amnestic properties.[7]
-
Pharmacokinetics: Flunitrazepam has an oral bioavailability of 64–77% and a long elimination half-life of 18–26 hours, which is partly due to the production of active metabolites.[7] It is primarily metabolized by the CYP3A4 enzyme in the liver.[7]
-
Clinical Use & Status: It has been used to treat severe insomnia and as a preanesthetic agent.[7][8] However, it is also widely known for its illicit use as a date rape drug and is a controlled substance in many countries, with its importation banned in the United States.[7][9]
Flubromazepam
Flubromazepam is a "designer" benzodiazepine, structurally related to phenazepam, that was first synthesized in the 1960s but never marketed as a medicinal drug.[10][11]
-
Mechanism: Like other benzodiazepines, it is presumed to act as an agonist at GABA-A receptors.[10]
-
Pharmacokinetics: A key feature of flubromazepam is its extremely long elimination half-life, estimated to be over 100 hours.[10][12][13] This prolonged duration of action increases the risk of accumulation and toxicity.[12] A single 4 mg oral dose in one volunteer resulted in a maximum serum concentration (Cmax) of approximately 78 ng/mL at 6.1 hours (Tmax).[12] It is highly lipophilic and undergoes extensive hepatic metabolism.[12]
-
Biological Effects: Animal studies suggest it has sedative, muscle relaxant, and anticonvulsant activity, potentially with higher potency than diazepam.[11] Studies in rodents have also indicated a potential for dependence and cardiotoxic effects, including the inhibition of hERG potassium channels.[10][13][14]
Flualprazolam
Flualprazolam is another designer benzodiazepine that is a fluorinated analogue of the widely prescribed drug alprazolam.[3] It was patented in the 1970s but never commercially developed as a medication.[3][15]
-
Mechanism: It is believed to act as a positive allosteric modulator at GABA-A receptors, producing CNS depressant effects.[3]
-
Pharmacokinetics: While comprehensive human data is lacking, studies in rats comparing it to alprazolam showed that flualprazolam had a longer half-life and a larger volume of distribution, suggesting that fluorination increases the overall exposure of the body to the drug. The onset of action is reported to be 10-30 minutes with a duration of 6-14 hours.[3]
-
Biological Effects: Preclinical data and user reports suggest it has potent sedative and anxiolytic effects, with some studies indicating it is more potent than alprazolam.[3] The substitution of fluorine in the ortho-position of the phenyl ring is thought to increase its binding affinity and potency.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the discussed fluorinated benzodiazepine derivatives. Data availability is limited, particularly for designer benzodiazepines.
Table 1: Pharmacokinetic Parameters
| Compound | Elimination Half-life (t½) | Time to Max Concentration (Tmax) | Bioavailability | Reference(s) |
| Flunitrazepam | 18 - 26 hours | 1 - 2 hours | 64 - 77% (oral) | [7][16] |
| Flubromazepam | ~106 hours | 6.1 hours (single 4mg dose) | Not established | [10][12][13] |
| Flualprazolam | 6 - 14 hours (duration) | Not established | Not established | [3] |
Table 2: In Vivo Sedative Effects (Mouse Models)
| Compound | Test | Effective Dose (i.p.) | Reference(s) |
| Flualprazolam | Chimney Test | 0.056 mg/kg | [3] |
| Flualprazolam | Dish Test | 0.016 mg/kg | [3] |
Experimental Protocols
The characterization of fluorinated benzodiazepines involves a range of in vitro and in vivo assays to determine their pharmacological and toxicological profiles.
Protocol 1: In Vitro GABA-A Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Rat or mouse whole brains are homogenized in a buffered solution and centrifuged to isolate the crude synaptic membrane fraction containing GABA-A receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]Flunitrazepam or [³H]Ro15-1788) and varying concentrations of the unlabeled test compound.
-
GABA Shift: To differentiate between agonists, antagonists, and inverse agonists, parallel experiments are often run in the presence of a fixed concentration of GABA (e.g., 10 µM).[17] Agonist potency is typically increased in the presence of GABA.[17][18]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competitive binding curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant), a measure of binding affinity, is then derived from the IC₅₀ using the Cheng-Prusoff equation.
Caption: General workflow for an in vitro receptor binding assay.
Protocol 2: In Vivo Rodent Behavioral Models for Anxiolytic and Sedative Effects
Animal models are crucial for assessing the functional effects of benzodiazepine derivatives.[19][20]
Methodology (Elevated Plus Maze - EPM):
-
Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.
-
Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered (e.g., intraperitoneally) at a predetermined time before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded by video for a set period (e.g., 5 minutes).
-
-
Data Analysis: Key parameters measured include the number of entries into open and closed arms, and the time spent in each type of arm. An increase in open arm exploration without significant changes in total motor activity suggests an anxiolytic effect. A significant decrease in total arm entries can indicate sedation.
Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.
Protocol 3: In Vitro Metabolism Study using Human Liver Microsomes (HLM)
HLM studies are used to identify the metabolic pathways of a drug and the enzymes involved.[11]
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing pooled HLMs (which contain key drug-metabolizing enzymes like Cytochrome P450s), the test compound (e.g., flualprazolam), and a buffered solution.
-
Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically containing NADPH.
-
Incubation: The mixture is incubated at 37°C for a specific time period (e.g., 30-60 minutes).
-
Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.
-
Sample Preparation: The sample is centrifuged, and the supernatant containing the parent drug and its metabolites is collected.
-
Analysis: The supernatant is analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS) to separate, identify, and quantify the parent compound and its metabolites.
Caption: Workflow for an in vitro metabolism study using human liver microsomes.
Conclusion
Fluorination is a powerful tool in the design of benzodiazepine derivatives, often leading to compounds with high potency and altered pharmacokinetic profiles. As demonstrated by compounds like flunitrazepam, the resulting pharmacological effects can be potent, requiring careful clinical management. The emergence of fluorinated "designer" benzodiazepines such as flubromazepam and flualprazolam on the illicit market highlights a significant public health concern, largely due to their uncharacterized pharmacology and toxicology, and their often-prolonged half-lives which increase the risk of adverse events.[3][10] Continued research using the described experimental protocols is essential for understanding the full biological activity spectrum of these compounds, informing clinical toxicology, and guiding future drug development efforts.
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam | springermedizin.de [springermedizin.de]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flunitrazepam - Wikipedia [en.wikipedia.org]
- 8. Flunitrazepam: a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flunitrazepam | C16H12FN3O3 | CID 3380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The designer benzodiazepine, flubromazepam, induces reward-enhancing and cardiotoxic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bccsu.ca [bccsu.ca]
- 12. grokipedia.com [grokipedia.com]
- 13. cdn.who.int [cdn.who.int]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The affinities, potencies and efficacies of some benzodiazepine-receptor agonists, antagonists and inverse-agonists at rat hippocampal GABAA-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Imepitoin Shows Benzodiazepine-Like Effects in Models of Anxiety [frontiersin.org]
The Strategic Application of the Boc Protecting Group in Modern Benzodiazepine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness under various conditions and its facile, selective removal under acidic conditions. In the realm of medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds like benzodiazepines, the Boc group plays a pivotal role in enabling efficient and diverse molecular construction. This technical guide delves into the core principles and practical applications of the Boc protecting group in the synthesis of 1,4-benzodiazepine derivatives, with a focus on the Ugi-deprotection-cyclization (UDC) strategy.
The Indispensable Role of the Boc Group in Amine Protection
Amines are highly nucleophilic and basic functional groups, and their unprotected presence can lead to a multitude of side reactions, compromising the yield and purity of the desired product. The Boc group temporarily masks the reactivity of amines by converting them into carbamates, which are significantly less nucleophilic and basic. This protection is crucial in multi-step syntheses to ensure that other functional groups can be manipulated without interference from the amine.
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or under neutral conditions. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amine, with tert-butanol and carbon dioxide as byproducts.
One of the most significant advantages of the Boc group is its acid lability, allowing for its removal under mild acidic conditions that leave many other protecting groups and sensitive functionalities intact. Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonates the carbonyl oxygen of the carbamate, initiating a fragmentation cascade that releases the free amine, carbon dioxide, and the stable tert-butyl cation, which typically forms isobutylene.
Ugi-Deprotection-Cyclization (UDC): A Powerful Strategy for Benzodiazepine Synthesis
A prominent application of the Boc protecting group in benzodiazepine synthesis is the Ugi-deprotection-cyclization (UDC) strategy. This multicomponent reaction approach allows for the rapid assembly of diverse 1,4-benzodiazepine scaffolds from simple starting materials. The key to this strategy is the use of a bifunctional, Boc-protected building block, such as N-Boc-amino aldehyde (Boc-glycinal) or an N-Boc-amino acid.
The general workflow of the UDC strategy is as follows:
-
Ugi Four-Component Reaction (4-CR): A mixture of an amine (e.g., methyl anthranilate or an aminobenzophenone), a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid component (or a Boc-protected amino acid) are reacted together in a one-pot synthesis to form a complex Ugi product. When a Boc-protected amino aldehyde is used, it serves as the carbonyl component. When a Boc-protected amino acid is used, it serves as the carboxylic acid component.
-
Boc Deprotection: The Boc group on the Ugi product is removed using an acid, typically trifluoroacetic acid (TFA), to unmask a primary or secondary amine.
-
Intramolecular Cyclization: The newly liberated amine then undergoes an intramolecular cyclization with another functional group present in the molecule (e.g., an ester or a ketone) to form the seven-membered diazepine ring of the benzodiazepine core.
This elegant sequence allows for the construction of complex benzodiazepine libraries with multiple points of diversity, stemming from the various inputs of the Ugi reaction.
Quantitative Data on Benzodiazepine Synthesis via UDC
The following table summarizes the yields of various 1,4-benzodiazepine-6-ones synthesized using the Ugi-deprotection-cyclization strategy, highlighting the versatility of this method. The diversity is generated by varying the isocyanide and carboxylic acid components in the Ugi reaction with methyl anthranilate and Boc-glycinal.
| Entry | Isocyanide (R¹) | Carboxylic Acid (R²) | Product | Yield (%) |
| 1 | Cyclohexyl | Acetic Acid | 6a | 75 |
| 2 | tert-Butyl | Acetic Acid | 6b | 72 |
| 3 | Benzyl | Acetic Acid | 6c | 78 |
| 4 | Cyclohexyl | Propionic Acid | 6d | 65 |
| 5 | tert-Butyl | Propionic Acid | 6e | 68 |
| 6 | Benzyl | Propionic Acid | 6f | 71 |
| Data sourced from "Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds". |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a 1,4-benzodiazepine-6-one derivative via the Ugi-deprotection-cyclization strategy, as adapted from the literature.
General Procedure for the Synthesis of 1,4-Benzodiazepine-6-ones (e.g., 6a)
Materials and Equipment:
-
Methyl anthranilate
-
Boc-glycinal
-
Cyclohexyl isocyanide
-
Acetic acid
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Step 1: Ugi Four-Component Reaction
-
To a solution of methyl anthranilate (1.0 mmol, 1.0 equiv) in methanol (5 mL) in a round-bottom flask, add Boc-glycinal (1.0 mmol, 1.0 equiv), cyclohexyl isocyanide (1.0 mmol, 1.0 equiv), and acetic acid (1.0 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
Step 2: Boc Deprotection and Intramolecular Cyclization
-
Dissolve the crude Ugi product from Step 1 in dichloromethane (DCM, 5 mL).
-
Add trifluoroacetic acid (TFA, 1 mL) to the solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-benzodiazepine-6-one product 6a .
This comprehensive guide illustrates the critical role of the Boc protecting group in enabling advanced synthetic strategies for the construction of medicinally relevant benzodiazepine scaffolds. The UDC protocol, in particular, showcases how the strategic use of Boc protection and deprotection facilitates the efficient and diverse synthesis of these important heterocyclic compounds.
The Pivotal Role of 8-Position Substituents in the Biological Activity of Tetrahydrobenzodiazepines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic modification of this template, particularly at the 8-position, has been shown to significantly modulate the pharmacological profile of these molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-substituted tetrahydrobenzodiazepines, with a focus on their activity as farnesyltransferase inhibitors and dopamine receptor ligands. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the development and evaluation of these compounds.
Introduction: The Tetrahydrobenzodiazepine Scaffold
The tetrahydrobenzodiazepine nucleus is a versatile heterocyclic system that has been extensively explored in drug discovery. Its inherent structural features allow for the spatial projection of substituents in a manner that can facilitate precise interactions with biological targets. The aromatic ring of the benzodiazepine core offers a platform for substitution, and modifications at the 8-position have emerged as a critical determinant of potency and selectivity for a range of enzymes and receptors. This guide will delve into the nuanced effects of various 8-substituents on the biological activity of tetrahydrobenzodiazepines, providing a valuable resource for the rational design of novel therapeutics.
Structure-Activity Relationship of 8-Substituted Tetrahydrobenzodiazepines
The nature of the substituent at the 8-position of the tetrahydrobenzodiazepine ring system plays a crucial role in defining the compound's interaction with its biological target. This section explores the SAR of this class of compounds against two important drug targets: farnesyltransferase and the dopamine D2 receptor.
Farnesyltransferase Inhibitors
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases, which are critical components of signaling pathways that regulate cell growth and proliferation. Inhibition of FTase has been a major focus of anticancer drug development.
Studies have shown that a hydrophobic group at the 8-position of the tetrahydrobenzodiazepine scaffold, connected through an amide, carbamate, or urea linkage, is important for potent inhibition of FTase.[1][3] This suggests that the 8-position substituent likely interacts with a hydrophobic pocket in the enzyme's active site.
Table 1: Farnesyltransferase Inhibitory Activity of 8-Substituted Tetrahydrobenzodiazepines
| Compound ID | 8-Substituent | Other Key Substituents | FTase IC50 (nM) | Reference |
| 1 | -NHCO-(hydrophobic group) | 7-(4-pyridinyl), 4-[2-(trifluoromethoxy)benzoyl] | 24 | [1][3] |
Note: The specific hydrophobic group for the 24 nM compound was not fully disclosed in the publicly available abstract. Further access to the full-text article is required for complete data.
Dopamine D2 Receptor Ligands
Table 2: Dopamine D2 Receptor Binding Affinity of Tetrahydrobenzodiazepine Analogs
| Compound ID | 8-Substituent | Other Key Substituents | D2 Receptor Ki (nM) | Reference |
| Data for a systematic series of 8-substituted analogs is not currently available in the public domain. This table serves as a template for future data compilation. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 8-substituted tetrahydrobenzodiazepines.
Farnesyltransferase Inhibition Assay (In Vitro)
This protocol describes a typical fluorescence-based assay to determine the in vitro potency of compounds against farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, FTase enzyme, and the dansylated peptide substrate.
-
Initiate the reaction by adding FPP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [3H]Spiperone or [3H]Raclopride
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
Non-specific binding determinant: Haloperidol (10 µM)
-
Test compounds dissolved in DMSO
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, assay buffer (for total binding), or the non-specific binding determinant.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for each test compound using the Cheng-Prusoff equation.
Mandatory Visualizations
This section provides diagrams created using Graphviz (DOT language) to visualize key signaling pathways, experimental workflows, and logical relationships as required.
Ras-Raf-MEK-ERK Signaling Pathway
This diagram illustrates the central role of Ras in cell signaling and the point of intervention for farnesyltransferase inhibitors.
Experimental Workflow for SAR Studies
This diagram outlines a typical workflow for the synthesis and evaluation of a new series of chemical compounds in a drug discovery program.
Logical Relationships in SAR of 8-Substituted Tetrahydrobenzodiazepines as FTase Inhibitors
This diagram illustrates the logical flow of the structure-activity relationship based on the available data.
Conclusion
The 8-position of the tetrahydrobenzodiazepine scaffold is a key "hotspot" for modulating biological activity. For farnesyltransferase inhibition, the introduction of a hydrophobic moiety via a suitable linker is a promising strategy for achieving high potency. While a comprehensive SAR table for 8-substituted analogs as dopamine D2 receptor ligands is yet to be consolidated, existing knowledge on related scaffolds suggests that this position is critical for tuning receptor affinity and selectivity. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers engaged in the design, synthesis, and evaluation of novel 8-substituted tetrahydrobenzodiazepine derivatives as potential therapeutic agents. Further systematic exploration of the chemical space around the 8-position is warranted to fully elucidate its potential in drug discovery.
References
An In-depth Technical Guide to 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a fluorinated derivative of the benzodiazepine scaffold. Due to the limited publicly available information on this specific molecule, this document focuses on its synthesis as a chemical intermediate for drug discovery and development. A plausible synthetic pathway is detailed, drawing from established methods for the synthesis of the 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine core and standard N-Boc protection protocols. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing detailed experimental protocols, data presentation in a structured format, and visualizations of the synthetic workflow.
Introduction
The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative-hypnotic effects. The introduction of a fluorine atom into small molecule drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated benzodiazepine analogs are of considerable interest in drug discovery programs.
4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a synthetic intermediate that combines the benzodiazepine core with a fluorine substituent and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a common protecting group for amines, allowing for selective functionalization at other positions of the molecule. This compound is not a known therapeutic agent itself but serves as a versatile building block for the synthesis of more complex molecules in drug discovery libraries.
This guide will focus on the synthetic chemistry of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, providing a detailed, literature-informed pathway for its preparation.
Physicochemical Properties
While specific experimental data for the target molecule is scarce, the properties of its core structure and the Boc-protected analog can be predicted or are available from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉FN₂O₂ | Calculated |
| Molecular Weight | 282.31 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a solid |
Precursor: 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
| Property | Value | Source |
| Molecular Formula | C₉H₁₁FN₂ | [2][3] |
| Molecular Weight | 166.20 g/mol | [2][3] |
| CAS Number | 620948-83-6 | [2][3][4] |
| Appearance | Solid |
Synthesis and Experimental Protocols
The synthesis of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine can be envisioned as a two-step process: first, the synthesis of the core scaffold, 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, followed by the selective N-Boc protection at the N-4 position.
Synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
Reaction Scheme:
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-fount.com [bio-fount.com]
- 3. scbt.com [scbt.com]
- 4. 620948-83-6|8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
Commercial availability and suppliers of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For Immediate Release
A Comprehensive Analysis of the Commercial Availability, Suppliers, and Synthesis of Key Fluorinated 4-Boc-Tetrahydro-1H-benzo[e][1]diazepine Derivatives for Pharmaceutical Research and Development.
This technical guide addresses the critical need for accessible and well-characterized fluorinated benzodiazepine intermediates for researchers, scientists, and drug development professionals. A frequent point of ambiguity in sourcing these compounds is the precise position of the fluorine substituent on the benzodiazepine core. This document clarifies the commercial landscape for three key analogs: 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1]diazepine (CAS 886364-28-9) , its positional isomer 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1]diazepine (CAS 886364-36-9) , and the corresponding deprotected analog, 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1]diazepine (CAS 620948-83-6) .
Executive Summary
Commercial Availability and Supplier Matrix
The following tables summarize the commercial availability of the three key fluorinated benzodiazepine derivatives. It is important to note that pricing and stock levels are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
Table 1: Commercial Suppliers of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (CAS: 886364-28-9)
| Supplier | Purity | Available Quantities |
| Alfa Chemistry[1] | >95% | 100mg, 250mg, 1g |
| Santa Cruz Biotechnology, Inc. | >97% | 10mg |
| BLD Pharmatech Co., Limited | ≥97% | 100mg, 500mg, 1g |
| Run-Biotech Co., Ltd.[2] | >98% | Inquire for details |
Table 2: Commercial Suppliers of 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (CAS: 886364-36-9)
| Supplier | Purity | Available Quantities |
| Santa Cruz Biotechnology, Inc. | >97% | 10mg |
| Chemsrc | Not Specified | Inquire for details[3] |
| Echemi | Not Specified | Inquire for details |
| Chemical-Suppliers.eu | Not Specified | Inquire for details[4] |
Table 3: Commercial Suppliers of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (CAS: 620948-83-6)
| Supplier | Purity | Available Quantities |
| Allfluoro Pharmaceutical Co. Ltd.[5] | >98% | Inquire for details |
| Shuanghe Bio-Technology Limited | 98% | 1g, 10g, 100g[6] |
| Advanced Technology & Industrial Co., Ltd. | Not Specified | Inquire for details |
| BIOFOUNT | Not Specified | Inquire for details[7] |
| J&W Pharmlab | Not Specified | Inquire for details[8] |
| MOLBASE | Not Specified | Inquire for details[9] |
Synthesis Overview and Methodologies
Detailed, publicly available experimental protocols for the synthesis of these specific fluoro-substituted tetrahydro-1H-benzo[e][1]diazepines are scarce. However, the scientific literature provides general strategies for the synthesis of the core benzodiazepine ring system, which can be adapted for these specific targets.
A common synthetic approach involves the cyclization of a suitably substituted 2-aminobenzophenone or a related precursor. For the synthesis of the Boc-protected derivatives, the Boc group is typically introduced to protect the nitrogen atom of the diazepine ring during or after its formation. The introduction of the fluorine atom can be achieved by utilizing a fluorinated starting material, such as a fluoro-substituted 2-aminobenzophenone.
While specific protocols are not available, a general workflow for the synthesis can be conceptualized as follows:
Caption: Generalized synthetic workflow for fluorinated benzodiazepines.
Procurement and Research Workflow
For researchers and developers, the process of acquiring and utilizing these compounds involves several key stages, from initial identification to experimental application.
Caption: A typical workflow for procuring and utilizing chemical compounds in a research setting.
Conclusion
This technical guide provides a foundational resource for scientists and researchers seeking to procure and utilize 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1]diazepine and its related analogs. By clarifying the distinct CAS numbers and providing a matrix of commercial suppliers, this document aims to streamline the procurement process. While specific, detailed synthesis protocols remain proprietary to the manufacturers, the generalized synthetic strategies discussed offer valuable insights for chemical development. For the most accurate and up-to-date information on availability and pricing, direct communication with the listed suppliers is strongly advised.
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. Page loading... [guidechem.com]
- 3. CAS#:886364-36-9 | 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | Chemsrc [chemsrc.com]
- 4. 4H-1,4-Benzodiazepine-4-carboxylicacid, 7-fluoro-1,2,3,5-tetrahydro-, 1,1-dimethylethyl ester | CAS 886364-36-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Allfluoro Pharmaceutical Co. Ltd. | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 1H-1,4-Benzodiazepine,8-fluoro-2,3,4,5-tetrahydro-, CasNo.620948-83-6 Shuanghe Bio-Technology Limited(expird) China (Mainland) [shuanghe.lookchem.com]
- 7. 620948-83-6|8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine|8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine|-范德生物科技公司 [bio-fount.com]
- 8. jwpharmlab.com [jwpharmlab.com]
- 9. molbase.com [molbase.com]
An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal Material Safety Data Sheet (MSDS). Researchers should always consult a comprehensive, compound-specific MSDS before handling this chemical. The information provided herein is based on available data for structurally similar compounds and general principles of laboratory safety.
Executive Summary
This technical guide provides a comprehensive overview of the safety, handling, and storage considerations for 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. As a fluorinated benzodiazepine derivative with a tert-butyloxycarbonyl (Boc) protecting group, this compound requires careful management in a laboratory setting. This document outlines the known hazards, recommended personal protective equipment (PPE), procedures for safe handling and storage, and emergency protocols. The information is compiled to support researchers, scientists, and drug development professionals in maintaining a safe working environment.
Safety and Hazard Information
GHS Classification (Based on 7-Fluoro Isomer)
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classifications for the 7-fluoro isomer are presented in Table 1.[1] It is prudent to assume a similar hazard profile for the 8-fluoro isomer.
Table 1: GHS Hazard Classification for 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine [1]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | 2 |
| Warning | H315: Causes skin irritation |
| Eye Irritation | 2 |
| Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 |
| Warning | H335: May cause respiratory irritation |
Source: Information based on the 7-fluoro isomer.[1]
Precautionary Statements (Based on 7-Fluoro Isomer)
Table 2 summarizes the precautionary statements associated with the GHS classifications.[1]
Table 2: GHS Precautionary Statements for 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine [1]
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Prevention | P264 | Wash hands thoroughly after handling. |
| Prevention | P271 | Use only outdoors or in a well-ventilated area. |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Response | P312 | Call a POISON CENTER/doctor if you feel unwell. |
| Response | P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| Response | P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| Response | P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Source: Information based on the 7-fluoro isomer.[1]
Handling Procedures
Proper handling of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is critical to minimize exposure and ensure the integrity of the compound. The following procedures are based on best practices for handling fluorinated organic compounds and Boc-protected amines.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes | Safety Goggles | Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Consult glove manufacturer's compatibility charts. Double-gloving may be appropriate for certain procedures. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn at all times. |
| Respiratory | Fume Hood | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood. |
General Handling Workflow
The following diagram illustrates a general workflow for the safe handling of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Storage and Stability
Proper storage is essential to maintain the purity and stability of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and to prevent accidents.
Recommended Storage Conditions
Table 4: Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Refrigeration is recommended to minimize degradation over long periods. Some benzodiazepines have shown instability at room temperature.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent potential oxidation or reaction with atmospheric moisture. |
| Light | Amber Vial/Dark Location | To protect against potential photodegradation. |
| Container | Tightly Sealed Container | To prevent contamination and exposure to air and moisture. |
| Location | Well-ventilated, secure area | Store in a designated chemical storage cabinet away from incompatible materials.[1] |
Stability Considerations
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions.[3] Contact with strong acids will lead to deprotection. It is generally stable to basic and neutral conditions.
-
Fluorinated Benzodiazepine Core: While specific stability data for this compound is unavailable, studies on other benzodiazepines have shown varying stability in different matrices and conditions.[2][4][5][6] It is recommended to handle the compound with the assumption that it may be sensitive to heat, light, and reactive chemicals.
-
Air Sensitivity: While not definitively established for this compound, many complex organic molecules can be sensitive to air and moisture.[7] Storage under an inert atmosphere is a precautionary measure.
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by qualified personnel before any work with this compound begins. The following are general procedural outlines that should be adapted to specific experimental needs.
Protocol for a Small-Scale Reaction
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen).
-
Assemble the reaction apparatus in a certified chemical fume hood.
-
Purge the apparatus with a dry, inert gas (argon or nitrogen).
-
-
Reagent Handling:
-
Weigh the 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in a tared vial under an inert atmosphere if possible, or quickly in the fume hood.
-
Dissolve the compound in a dry, appropriate solvent.
-
Add other reagents via syringe through a septum or as solutions via a dropping funnel.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to the appropriate temperature and quench safely.
-
Perform extraction, purification, and isolation of the product using standard organic chemistry techniques.
-
-
Waste Disposal:
-
All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers.
-
Biological Context and Signaling Pathway
Benzodiazepines primarily exert their effects on the central nervous system by modulating the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter.
Mechanism of Action
Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[8][9][10][11] They bind to a specific site on the receptor, distinct from the GABA binding site.[11] This binding event increases the affinity of the GABA-A receptor for GABA, leading to an increased frequency of chloride channel opening when GABA is bound.[12] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[8][9]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of benzodiazepines at the GABA-A receptor.
Conclusion
4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a compound that requires careful and informed handling. While specific data for this molecule is limited, information from structurally related compounds provides a solid basis for establishing safe laboratory practices. Adherence to the safety, handling, and storage guidelines outlined in this document will help to ensure the well-being of laboratory personnel and the integrity of research outcomes. It is imperative that researchers consult a specific MSDS for this compound as it becomes available and always use their professional judgment in conjunction with institutional safety protocols.
References
- 1. Page loading... [guidechem.com]
- 2. Postmortem stability of benzodiazepines in blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. academic.oup.com [academic.oup.com]
- 6. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central effects of three fluorinated benzodiazepines in comparison with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benzoinfo.com [benzoinfo.com]
- 9. ClinPGx [clinpgx.org]
- 10. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Methodological & Application
Application Note: Protocol for N-Boc Deprotection of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, widely employed for the protection of amine functionalities.[1] Its stability across a range of chemical conditions, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[2][3] The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[4] The deprotection of Boc-protected benzodiazepine intermediates, such as 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, is a critical step in the synthesis of novel drug candidates.[5] This document provides detailed protocols for the efficient removal of the N-Boc group from this specific substrate.
The most common methods for Boc deprotection rely on acidolysis, where strong acids cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2] Reagents of choice are typically Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM) or a solution of Hydrogen Chloride (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate.[6][7] The selection of the specific deprotection conditions often depends on the acid sensitivity of other functional groups within the molecule.[2]
Quantitative Data: Comparison of Common N-Boc Deprotection Protocols
The efficiency of N-Boc deprotection can vary based on the substrate, reagent, and reaction conditions. The following table summarizes typical conditions for two standard acidic protocols. Yields are highly substrate-dependent but generally high for these robust methods.
| Deprotection Reagent | Typical Solvent | Reagent Concentration | Temperature | Reaction Time | Typical Yield |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 °C to Room Temp. | 30 min - 4 hours | >90% |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M solution | Room Temperature | 1 - 4 hours | >90% |
Experimental Protocols
Two primary protocols for the N-Boc deprotection of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine are presented below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is one of the most common and rapid procedures for Boc deprotection.[6]
Materials and Reagents:
-
4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
-
Trifluoroacetic Acid (TFA)[8]
-
Dichloromethane (DCM), anhydrous[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[6]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.5 M.[3]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TFA Addition: To the stirred solution, add Trifluoroacetic Acid (TFA) dropwise. A common concentration is a 25-50% solution of TFA in DCM (v/v).[6][8]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[6]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[9]
-
Work-up:
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid.[6]
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.[6]
-
-
Purification: If necessary, purify the crude 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine by column chromatography or recrystallization.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and often results in the precipitation of the product as its hydrochloride salt, simplifying isolation.[2][10]
Materials and Reagents:
-
4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
-
4M HCl in 1,4-dioxane[11]
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)
-
Methanol (for dissolving, if needed)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask for filtration
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (1.0 eq) in a minimal amount of 1,4-dioxane.
-
HCl Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 3-5 equivalents of HCl).[11]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Isolation: Upon completion, the product will often precipitate as the hydrochloride salt.[6] If precipitation is slow, it can be induced by the addition of diethyl ether or MTBE.
-
Filtration: Collect the solid product by filtration, washing the filter cake with cold diethyl ether to remove any non-polar impurities.[6]
-
Drying: Dry the resulting solid, 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine hydrochloride, under vacuum. The salt can be used directly in subsequent steps or neutralized to obtain the free amine.
Safety Precautions:
-
Both TFA and concentrated HCl are highly corrosive. Handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
The deprotection reaction releases isobutylene and carbon dioxide gas; do not perform the reaction in a sealed vessel.[12]
Visualizations
The following diagrams illustrate the chemical reaction and the general experimental workflow for the N-Boc deprotection.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Analysis of 1,4-Benzodiazepine Derivatives by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,4-benzodiazepine derivatives using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential in clinical diagnostics, forensic toxicology, and pharmaceutical research for the determination of benzodiazepines and their metabolites in various biological matrices.[1][2][3]
Introduction
1,4-Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2][3] Due to their potential for misuse and abuse, accurate and sensitive analytical methods are crucial for their detection and quantification in biological samples such as blood, plasma, and urine.[1][2][3][4] High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful techniques for this purpose.[4] HPLC is well-suited for the analysis of polar and thermally labile compounds like benzodiazepines without the need for derivatization, while GC-MS offers high sensitivity and specificity, often requiring derivatization to improve the chromatographic behavior of these compounds.[4][5]
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data for the analysis of various 1,4-benzodiazepine derivatives by HPLC and GC-MS. These values are compiled from various studies and are intended for comparative purposes. The limits of detection (LOD) and quantification (LOQ) are highly dependent on the specific method and instrumentation used.
Table 1: HPLC-UV/DAD & HPLC-MS/MS Quantitative Data for 1,4-Benzodiazepines
| Compound | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Alprazolam | Whole Blood | - | 0.0001-0.0126 mg/l | - | [6] |
| Bromazepam | Plasma | 5 - 500 | 1.78 - 7.65 | 3.81 - 6.34 | [7] |
| Clonazepam | Plasma | 3 - 500 | 1.78 - 7.65 | 3.81 - 6.34 | [7] |
| Diazepam | Plasma | 5 - 500 | 1.78 - 7.65 | 3.81 - 6.34 | [7] |
| Lorazepam | Plasma | 3 - 500 | 1.78 - 7.65 | 3.81 - 6.34 | [7] |
| Nordiazepam | Plasma | 1 - 500 | 1.78 - 7.65 | 3.81 - 6.34 | [7] |
| Chlordiazepoxide | Soft Drinks | 0.5 - 10 µg/mL | 0.01 µg/mL | 0.03 µg/mL | [8] |
| Flurazepam | Soft Drinks | 0.5 - 10 µg/mL | 0.02 µg/mL | 0.05 µg/mL | [8] |
| Midazolam | Soft Drinks | 0.5 - 10 µg/mL | 0.01 µg/mL | 0.03 µg/mL | [8] |
| 7-Aminoclonazepam | Urine | 0.1 - 8.0 µM | 0.002 - 0.01 µM | - | [9] |
| α-Hydroxyalprazolam | Urine | 0.1 - 8.0 µM | 0.002 - 0.01 µM | - | [9] |
| Oxazepam | Urine | 0.5 - 40 µM | 0.002 - 0.01 µM | - | [9] |
Table 2: GC-MS Quantitative Data for 1,4-Benzodiazepines
| Compound | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Diazepam | Blood | 2 - 500 | 0.02 - 0.53 | 1 or 2 | [10] |
| Nordiazepam | Blood | 2 - 500 | 0.02 - 0.53 | 1 or 2 | [10] |
| Oxazepam | Blood | 2 - 500 | 0.02 - 0.53 | 1 or 2 | [10] |
| Temazepam | Blood | 2 - 500 | 0.02 - 0.53 | 1 or 2 | [10] |
| Lorazepam | Blood | 2 - 500 | 0.02 - 0.53 | 1 or 2 | [10] |
| Alprazolam | Blood | 1 - 200 | 0.02 - 0.53 | 1 or 2 | [10] |
| Clonazepam | Blood | 1 - 200 | 0.02 - 0.53 | 1 or 2 | [10] |
| Flunitrazepam | Blood | 1 - 200 | 0.02 - 0.53 | 1 or 2 | [10] |
| Nitrazepam | - | 10 - 1000 ppb | - | 10 ppb (with protectant) | [11] |
| Lectopam | - | - | - | 10 ppb (with protectant) | [11] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a common method for extracting benzodiazepines from urine prior to LC-MS or GC-MS analysis.[12][13][14]
-
Enzymatic Hydrolysis (for conjugated benzodiazepines):
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 2 mL of deionized water.[13]
-
-
Sample Loading:
-
Load the hydrolyzed and cooled urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[14]
-
-
Washing:
-
Elution:
-
Elute the benzodiazepines from the cartridge with 1 mL of a mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).[14]
-
-
Evaporation and Reconstitution:
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma/Blood Samples
This protocol describes a general LLE procedure for the extraction of benzodiazepines from plasma or blood.
-
Sample Preparation:
-
To 500 µL of plasma or blood, add an appropriate internal standard.
-
Add a buffer to adjust the pH to approximately 9.0.
-
-
Extraction:
-
Add 2 mL of an appropriate organic solvent (e.g., diethyl ether or a mixture of chloroform and isopropanol).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 3000 rpm for 5-10 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
For HPLC analysis , reconstitute the residue in a suitable mobile phase.
-
For GC-MS analysis , proceed to the derivatization step.
-
Derivatization for GC-MS Analysis
Many benzodiazepines require derivatization to improve their thermal stability and chromatographic properties for GC-MS analysis.[5][15] Silylation is a common derivatization technique.[16]
-
To the dried extract, add 50 µL of ethyl acetate and 25-50 µL of a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[15][17]
-
Cap the vial tightly and heat at 70°C for 15-20 minutes.[14][17]
-
Cool the vial to room temperature.
-
Inject 1-2 µL of the derivatized solution into the GC-MS system.[14]
HPLC-MS/MS Analysis Protocol
-
Chromatographic System: A standard HPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
-
Gradient Program: A typical gradient might be:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.[9]
GC-MS Analysis Protocol
-
Gas Chromatograph: A standard GC system coupled to a mass spectrometer.
-
Column: A low-bleed capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C, hold for 1 minute.
-
Ramp 2: 10°C/min to 285°C, hold for 5 minutes.[10]
-
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for each derivatized benzodiazepine and internal standard.[15]
Visualizations
The following diagrams illustrate the key workflows and principles involved in the analysis of 1,4-benzodiazepine derivatives.
Caption: General analytical workflow for the analysis of 1,4-benzodiazepines.
Caption: Principles of separation in HPLC and GC-MS.
Caption: General chemical structure of the 1,4-benzodiazepine core.
References
- 1. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methodologies for the determination of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nist.gov [nist.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. files.plytix.com [files.plytix.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. unitedchem.com [unitedchem.com]
- 15. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. nyc.gov [nyc.gov]
Application Notes and Protocols: Solid-Phase Synthesis of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a fluorinated benzodiazepine analog with potential applications in drug discovery. The methodologies described herein are based on established solid-phase organic synthesis (SPOS) techniques, offering a streamlined and efficient route to this class of compounds.
Introduction
Benzodiazepines are a critical class of psychoactive compounds known for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. Their mechanism of action primarily involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] The introduction of a fluorine atom into the benzodiazepine scaffold can significantly alter its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency and metabolic stability.[3]
Solid-phase synthesis offers a powerful platform for the rapid generation of benzodiazepine libraries for structure-activity relationship (SAR) studies. By anchoring the benzodiazepine core to a solid support, excess reagents and byproducts can be easily removed by simple filtration, simplifying the purification process and enabling the potential for automation. This document outlines a robust protocol for the synthesis of a specific fluorinated benzodiazepine, 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, utilizing a Boc protection strategy.
General Synthesis Strategy
The solid-phase synthesis of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine typically commences with the immobilization of a suitable fluorinated building block, such as a 2-amino-5-fluorobenzophenone derivative, onto a solid support. The synthesis then proceeds through a series of steps including acylation, deprotection, and cyclization to form the characteristic seven-membered diazepine ring. The use of a tert-butyloxycarbonyl (Boc) protecting group for the nitrogen atom allows for controlled, stepwise synthesis.[2] The final product is then cleaved from the resin and purified.
Data Presentation
The following tables summarize typical quantitative data obtained during the solid-phase synthesis of benzodiazepine analogs. These values are representative and may vary depending on the specific reagents, resin, and reaction conditions employed.
Table 1: Resin Loading and Substitution Levels
| Resin Type | Linker | Starting Material | Loading Efficiency (%) | Final Yield (mmol/g resin) |
| Merrifield Resin | Chloromethyl | 2-amino-5-fluorobenzophenone | 75-90 | 0.5 - 0.8 |
| Wang Resin | p-alkoxybenzyl alcohol | Fmoc-glycine | 80-95 | 0.6 - 0.9 |
Table 2: Reaction Yields and Purity
| Synthesis Step | Reagents | Reaction Time (h) | Typical Yield (%) | Purity (HPLC) (%) |
| Acylation | Boc-amino acid, DIC, HOBt | 4-6 | >95 (on-resin) | - |
| Boc Deprotection | 20-50% TFA in DCM | 0.5-1 | >99 (on-resin) | - |
| Cyclization | 5% Acetic Acid in DMF | 12-18 | 70-85 | - |
| Cleavage | HF or TFMSA cocktail | 1-2 | 60-80 (overall) | >90 |
Experimental Protocols
Protocol 1: Immobilization of 2-Amino-5-fluorobenzophenone on Merrifield Resin
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB)
-
2-Amino-5-fluorobenzophenone
-
Potassium iodide (KI)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Merrifield resin (1.0 g) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Drain the DMF and wash the resin with DCM (3 x 10 mL).
-
In a separate flask, dissolve 2-amino-5-fluorobenzophenone (3.0 eq.) and KI (1.0 eq.) in DMF (10 mL).
-
Add DIEA (5.0 eq.) to the solution and stir for 10 minutes.
-
Add the solution to the swollen resin.
-
Heat the reaction mixture at 60-70 °C for 24 hours with gentle agitation.
-
Allow the resin to cool to room temperature.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Acylation with Boc-protected Amino Acid
Materials:
-
Resin-bound aminobenzophenone
-
Boc-amino acid (e.g., Boc-glycine) (3.0 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)
-
1-Hydroxybenzotriazole (HOBt) (3.0 eq.)
-
DMF
Procedure:
-
Swell the resin-bound aminobenzophenone in DMF (10 mL) for 30 minutes.
-
In a separate flask, dissolve the Boc-amino acid, DIC, and HOBt in DMF (5 mL).
-
Stir the activation mixture for 15 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 3: Boc Deprotection
Materials:
-
Boc-protected resin
-
Trifluoroacetic acid (TFA)
-
DCM
Procedure:
-
Wash the Boc-protected resin with DCM (3 x 10 mL).
-
Prepare a solution of 20-50% TFA in DCM.
-
Add the TFA solution to the resin and agitate for 30-60 minutes at room temperature.[2]
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL).
-
Neutralize the resin with a solution of 10% DIEA in DCM (2 x 5 minutes).
-
Wash the resin with DCM (3 x 10 mL).
Protocol 4: Intramolecular Cyclization and Cleavage
Materials:
-
Deprotected amino-resin
-
5% Acetic acid in DMF
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/m-cresol)[4]
Procedure for Cyclization:
-
Treat the deprotected resin with a solution of 5% acetic acid in DMF.
-
Heat the mixture at 80-100 °C for 12-18 hours to effect cyclization.
-
Cool the resin, drain the solvent, and wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Procedure for Cleavage:
-
Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a certified fume hood.
-
Transfer the dried resin to a suitable cleavage apparatus.
-
Add the pre-chilled cleavage cocktail to the resin.
-
Stir the mixture at 0 °C to room temperature for 1-2 hours.
-
Filter the resin and wash with fresh cleavage cocktail.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the crude product with cold ether and dry under vacuum.
-
Purify the final product by reverse-phase HPLC.
Visualizations
Signaling Pathway
Caption: Modulation of the GABA-A receptor by 8-Fluoro-Benzodiazepine.
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of the target benzodiazepine.
Logical Relationship: Boc Protection and Deprotection
References
Functionalization of the Benzodiazepine Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the functionalization of the benzodiazepine core, a privileged scaffold in medicinal chemistry. The protocols outlined below focus on modern synthetic methodologies that allow for the diversification of the benzodiazepine structure, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.
Introduction
Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties.[1][2][3][4] Their biological activity is primarily mediated through positive allosteric modulation of the GABA-A receptor.[5] The functionalization of the benzodiazepine core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. This document details several key experimental procedures for achieving this, including classical condensation reactions, modern palladium-catalyzed cross-coupling reactions, and late-stage C-H functionalization.
Key Functionalization Strategies
The functionalization of the benzodiazepine scaffold can be broadly categorized into two approaches:
-
De novo synthesis: Building the functionalized benzodiazepine ring system from acyclic precursors. This often involves condensation reactions or multi-component reactions.
-
Late-stage functionalization: Modifying a pre-existing benzodiazepine core. This is particularly valuable for rapidly creating analogues from a common intermediate. Palladium-catalyzed C-H activation and cross-coupling reactions are powerful tools for this approach.[6][7][8][9]
Experimental Protocols
Protocol 1: Synthesis of 1,5-Benzodiazepine Derivatives via Condensation
This protocol describes the synthesis of 1,5-benzodiazepines through the condensation of o-phenylenediamines with ketones, a classical and effective method.[2] The use of a solid acid catalyst like H-MCM-22 can improve reaction efficiency and allow for milder reaction conditions.
Materials:
-
o-phenylenediamine (OPDA)
-
Substituted ketone (e.g., acetone, cyclohexanone)
-
H-MCM-22 catalyst
-
Acetonitrile (ACN)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) and a ketone (2.5 mmol) in acetonitrile (10 mL), add H-MCM-22 (10 wt% of OPDA).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the catalyst with ethyl acetate.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 1,5-benzodiazepine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Palladium-Catalyzed C-H Arylation of 1,4-Benzodiazepines
This protocol details a late-stage functionalization approach for the direct arylation of the C5-phenyl ring of 1,4-benzodiazepines using a palladium catalyst.[8][9] This method allows for the introduction of various aryl groups at a late stage of the synthesis.
Materials:
-
5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one substrate
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
In a microwave vial, combine the 1,4-benzodiazepine substrate (1 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2 mmol).
-
Add anhydrous DMF (5 mL) to the vial and seal it.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C-H arylated benzodiazepine.
-
Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Protocol 3: Synthesis of Functionalized 1,4-Benzodiazepines via the Ugi Multicomponent Reaction
This protocol describes a convergent approach to synthesize diverse 1,4-benzodiazepine scaffolds using the Ugi four-component reaction (Ugi-4CR), followed by a deprotection and cyclization sequence.[10]
Materials:
-
Methyl anthranilate
-
Isocyanide (e.g., tert-butyl isocyanide)
-
N-Boc-α-amino aldehyde (e.g., Boc-glycinal)
-
Carboxylic acid
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Ugi Reaction: To a solution of methyl anthranilate (1 mmol) in methanol (5 mL), add the carboxylic acid (1 mmol), N-Boc-α-amino aldehyde (1 mmol), and isocyanide (1 mmol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Remove the solvent under reduced pressure to obtain the crude Ugi product.
-
Deprotection and Cyclization: Dissolve the crude Ugi product in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours until the Boc group is completely cleaved (monitor by TLC).
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting benzodiazepine derivative by column chromatography.
-
Characterize the final product by appropriate analytical methods.
Data Presentation
Table 1: Yields of 1,5-Benzodiazepine Synthesis via Condensation
| Entry | Ketone | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetone | 2,4-Dimethyl-3H-1,5-benzodiazepine | 1.5 | 92 |
| 2 | Cyclohexanone | 2,4-Spirocyclohexane-3H-1,5-benzodiazepine | 2.0 | 95 |
| 3 | Acetophenone | 2-Methyl-4-phenyl-3H-1,5-benzodiazepine | 2.5 | 88 |
| 4 | Propiophenone | 2-Ethyl-4-phenyl-3H-1,5-benzodiazepine | 3.0 | 85 |
Yields are based on isolated product after purification. Data is representative and may vary based on specific substrate and reaction conditions.[2]
Table 2: Representative Yields for Palladium-Catalyzed C-H Arylation
| Entry | Benzodiazepine Substrate | Aryl Halide | Product | Yield (%) |
| 1 | 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 4-Bromotoluene | 5-(2-(p-tolyl)phenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 75 |
| 2 | 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Nordazepam) | 4-Bromoanisole | 7-Chloro-5-(2-(4-methoxyphenyl)phenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 68 |
| 3 | 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 1-Bromo-4-fluorobenzene | 5-(2-(4-fluorophenyl)phenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 72 |
Yields are for isolated products. Reactions are typically performed under microwave irradiation.[8]
Visualizations
Caption: Benzodiazepine action on the GABA-A receptor.
Caption: General workflow for benzodiazepine functionalization.
Caption: Key strategies for benzodiazepine functionalization.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methodologies for the determination of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. sussex.figshare.com [sussex.figshare.com]
- 9. [PDF] Late stage C―H activation of a privileged scaffold; synthesis of a library of benzodiazepines | Semantic Scholar [semanticscholar.org]
- 10. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development Using 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzodiazepines are a well-established class of psychoactive drugs that exert their effects primarily through the central nervous system.[1][2] Their core mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which leads to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][3] The compound 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a derivative of the benzodiazepine scaffold. The presence of the tert-butyloxycarbonyl (Boc) protecting group suggests it may be a synthetic intermediate, while the fluorine substitution could modulate its pharmacokinetic and pharmacodynamic properties. These application notes provide a framework for the in vitro characterization of this compound, focusing on its potential interaction with the GABA-A receptor and its broader cellular effects.
Postulated Signaling Pathway
Benzodiazepines typically bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[3] This allosteric binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron.[1] This increased inhibitory tone is the basis for the therapeutic effects of benzodiazepines.
Caption: Postulated GABA-A receptor signaling pathway modulated by a benzodiazepine derivative.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol determines the binding affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. Finally, resuspend the pellet in assay buffer and determine the protein concentration.
-
Binding Assay: In a 96-well plate, add 50 µL of rat cortical membrane preparation (approximately 100-200 µg of protein), 25 µL of [3H]-Flunitrazepam (a radiolabeled benzodiazepine) at a final concentration of 1 nM, and 25 µL of various concentrations of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (from 10⁻¹⁰ M to 10⁻⁵ M). For non-specific binding determination, use a high concentration (10 µM) of unlabeled Diazepam.
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta-scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | 75.3 | 48.2 |
| Diazepam (Control) | 8.2 | 5.3 |
Cell-Based Proliferation Assay
While the primary target of benzodiazepines is the GABA-A receptor, some derivatives have shown antiproliferative effects.[4][5] This assay evaluates the effect of the test compound on the proliferation of a cancer cell line.
Experimental Workflow:
Caption: Workflow for the cell-based proliferation assay.
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., PC-3 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value (the concentration that causes 50% growth inhibition) using non-linear regression.
Hypothetical Data Presentation:
| Compound | Cell Line | GI50 (µM) |
| 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | PC-3 | > 100 |
| Doxorubicin (Control) | PC-3 | 0.8 |
Summary and Conclusion
These application notes provide a starting point for the in vitro characterization of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. The primary focus should be on its interaction with the GABA-A receptor, a hallmark of the benzodiazepine class. The radioligand binding assay is a fundamental experiment to determine the affinity of the compound for the benzodiazepine binding site. Additionally, exploring potential off-target effects, such as antiproliferative activity, is crucial in early drug discovery to build a comprehensive pharmacological profile. The provided protocols and hypothetical data illustrate the expected methodologies and outcomes for these initial in vitro assays. Further characterization could involve functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the GABA-A receptor.
References
Application Notes and Protocols for High-Throughput Screening with a 1,4-Benzodiazepine Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1,4-benzodiazepine libraries in high-throughput screening (HTS) campaigns. The focus is on two major therapeutic target classes: GABAA receptors and protein tyrosine kinases, with a specific emphasis on Src kinase.
Introduction to 1,4-Benzodiazepines in Drug Discovery
The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with a variety of biological targets.[1] This structural motif is central to a class of psychoactive drugs that modulate the activity of the γ-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] Beyond their well-established role as anxiolytics and sedatives, libraries of 1,4-benzodiazepine derivatives have been successfully screened to identify potent inhibitors of other targets, such as protein tyrosine kinases, which are critical regulators of cellular signaling and are often implicated in cancer.[4][5] High-throughput screening (HTS) of 1,4-benzodiazepine libraries offers a powerful approach to discover novel modulators of these and other important drug targets.[6]
Application Note 1: Screening for Positive Allosteric Modulators of the GABAA Receptor
Objective:
To identify and characterize 1,4-benzodiazepine compounds that act as positive allosteric modulators (PAMs) of the GABAA receptor, enhancing the receptor's response to GABA.
Data Presentation:
Table 1: Representative Data from a High-Throughput Screen of a 1,4-Benzodiazepine Library for GABAA Receptor Modulation. This table presents hypothetical data to illustrate the output of a primary screen and subsequent confirmation.
| Compound ID | Primary Screen (% GABA Response Enhancement at 10 µM) | Confirmed Hit | EC50 (µM) | Max Enhancement (%) |
| BZD-001 | 152% | Yes | 0.8 | 160% |
| BZD-002 | 45% | No | > 50 | N/A |
| BZD-003 | 128% | Yes | 2.1 | 135% |
| BZD-004 | 98% | Yes | 5.6 | 110% |
| BZD-005 | 18% | No | > 50 | N/A |
Experimental Protocol: Fluorescence-Based HTS Assay for GABAA Receptor PAMs
This protocol describes a cell-based assay using a fluorescent membrane potential-sensitive dye to detect the influx of chloride ions through the GABAA receptor channel in a 384-well format, suitable for HTS.[7][8]
Materials:
-
HEK293 cell line stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2)
-
1,4-Benzodiazepine library dissolved in DMSO
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
GABA (γ-Aminobutyric acid)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
384-well black, clear-bottom microplates
-
Automated liquid handling systems
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent
Procedure:
-
Cell Plating:
-
Culture HEK293-GABAA cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Transfer:
-
Prepare a 10 mM stock solution of each 1,4-benzodiazepine compound in DMSO.
-
Create a working concentration plate by diluting the stock solutions in Assay Buffer to a 4X final concentration (e.g., 40 µM for a final assay concentration of 10 µM).
-
Using an automated liquid handler, transfer 10 µL of the 4X compound solutions to the corresponding wells of the cell plate.
-
Include positive controls (e.g., Diazepam) and negative controls (DMSO vehicle).
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Add 50 µL of the dye solution to each well of the cell plate.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
HTS Measurement:
-
Prepare a 5X solution of GABA in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC20).
-
Place the cell plate and the GABA plate into the FLIPR instrument.
-
Initiate the reading sequence:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the 5X GABA solution to each well.
-
Continue to measure the fluorescence for 2-3 minutes.
-
-
-
Data Analysis:
-
The change in fluorescence intensity upon GABA addition is proportional to the chloride influx through the GABAA receptor.
-
Calculate the percentage enhancement of the GABA response for each compound relative to the DMSO control.
-
Compounds showing enhancement above a predefined threshold (e.g., >50%) are considered primary hits.
-
Primary hits are then subjected to dose-response analysis to determine their EC50 values.
-
Signaling Pathway Diagram:
Caption: GABA-A receptor signaling pathway.
Application Note 2: Screening for Inhibitors of Src Protein Tyrosine Kinase
Objective:
To identify and characterize 1,4-benzodiazepine compounds that inhibit the enzymatic activity of Src, a non-receptor tyrosine kinase implicated in cancer progression.
Data Presentation:
Table 2: Screening Results of a 1,4-Benzodiazepine Library for Src Kinase Inhibition. This table is based on data from a study that screened a combinatorial library of 1,4-benzodiazepines.[4]
| Compound ID | R1 Substituent | R2 Substituent | IC50 against Src (µM) |
| N-L-Yaa (Lead Compound) | L-4-hydroxyphenylmethyl | Biphenyl-methyl | 73 |
| Analog 1 | Phenylmethyl | Biphenyl-methyl | > 200 |
| Analog 2 | L-4-hydroxyphenylmethyl | Benzyl | 150 |
| Analog 3 | 3-Indolemethyl | Biphenyl-methyl | 95 |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Src Kinase Activity
This protocol describes a biochemical assay to measure the phosphorylation of a substrate peptide by Src kinase using HTRF technology in a 384-well format.
Materials:
-
Recombinant human Src kinase
-
1,4-Benzodiazepine library dissolved in DMSO
-
Src substrate peptide (e.g., biotinylated poly-Glu-Tyr)
-
ATP (Adenosine triphosphate)
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation and Dispensing:
-
Prepare serial dilutions of the 1,4-benzodiazepine library compounds in DMSO.
-
Dispense 50 nL of each compound solution into the wells of a 384-well plate using an acoustic liquid handler.
-
Include positive controls (e.g., a known Src inhibitor like Saracatinib) and negative controls (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a 2X Src kinase solution in Kinase Reaction Buffer. Add 5 µL to each well.
-
Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
HTRF Detection:
-
Prepare the HTRF detection reagent mix containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 in HTRF detection buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
The HTRF ratio is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered primary hits.
-
Determine the IC50 values for the confirmed hits by performing dose-response experiments.
-
Signaling Pathway Diagram:
Caption: Src kinase signaling pathway.
General HTS Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign, from initial assay development to hit validation.[6][9]
Caption: General high-throughput screening workflow.
References
- 1. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 1,4-benzodiazepine Ro5-4864 (4-chlorodiazepam) suppresses multiple pro-inflammatory mast cell effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
Application Notes & Protocols: The Use of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a Synthetic Precursor for Chemical Probe Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is primarily recognized as a synthetic intermediate or building block, rather than a direct-acting chemical probe. The presence of the tert-Butyloxycarbonyl (Boc) protecting group on the diazepine ring necessitates its removal to yield a pharmacologically active core. This document outlines the role of this compound as a precursor and provides generalized protocols for the development and characterization of derivative chemical probes based on its deprotected scaffold, 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine .
Introduction to the Tetrahydro-1H-benzo[e]diazepine Scaffold
The 1,4-benzodiazepine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its broad range of therapeutic applications, particularly targeting the central nervous system (CNS).[1][2] Derivatives of this core structure have been developed as anxiolytics, anticonvulsants, and hypnotics, primarily through their action on GABA-A receptors.[3] The tetrahydro-1H-benzo[e]diazepine core represents a versatile template for creating diverse chemical libraries to explore new biological targets.
4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine serves as a key starting material for accessing this scaffold. The fluorine substitution at the 8-position can enhance metabolic stability and binding affinity, while the Boc-protected amine at the 4-position allows for selective chemical modification at other sites before its removal.
From Precursor to Probe: A Developmental Workflow
The development of a chemical probe from the title compound involves a multi-step process. The primary steps include the chemical synthesis of a library of derivatives followed by systematic biological evaluation to identify a compound with the desired potency, selectivity, and cellular activity.
Caption: Chemical probe development workflow.
Synthetic Protocols: Deprotection and Derivatization
Protocol 3.1: Boc Deprotection of the Starting Material
This protocol describes the removal of the Boc protecting group to yield the core scaffold, which is essential for subsequent derivatization or biological testing.
Materials:
-
4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine .
-
Purify the product via column chromatography or recrystallization as needed.
Biological Characterization Protocols (Hypothetical)
Assuming a library of derivatives is synthesized from the deprotected core, the following protocols outline a general approach to identify and validate a chemical probe targeting a hypothetical protein kinase, "Kinase X."
Protocol 4.1: Primary Screen - In Vitro Kinase Inhibition Assay
This experiment serves as the initial screen to identify compounds that inhibit the target of interest.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of library compounds against Kinase X.
Materials:
-
Recombinant purified Kinase X
-
Peptide substrate for Kinase X
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized benzodiazepine derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader (luminometer)
Procedure:
-
Prepare a serial dilution of each test compound in DMSO. A typical starting range is 100 µM to 1 nM.
-
In a 384-well plate, add 5 µL of kinase buffer containing the peptide substrate and ATP (at its Kₘ concentration).
-
Add 100 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding 5 µL of Kinase X enzyme solution.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and plot the data against the logarithm of compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
Data Presentation
Quantitative data from screening and validation assays should be summarized for clear comparison.
Table 1: Hypothetical Primary Screening Results against Kinase X
| Compound ID | Scaffold Modification | IC₅₀ (nM) |
| Probe-001 | N4-acetyl | 55 |
| Probe-002 | N4-cyclopropylcarbonyl | 23 |
| Probe-003 | N1-methyl, N4-acetyl | 89 |
| Probe-004 | N1-ethyl, N4-cyclopropylcarbonyl | 15 |
| Staurosporine | (Control Inhibitor) | 5 |
Table 2: Hypothetical Selectivity Profile of Hit Compound (Probe-004)
| Kinase Target | IC₅₀ (nM) | Fold Selectivity (vs. Kinase X) |
| Kinase X | 15 | 1 |
| Kinase Y | 1,250 | 83 |
| Kinase Z | >10,000 | >667 |
| PI3Kα | 8,500 | 567 |
Probe Validation Pathway
A "hit" compound from a primary screen must undergo further validation to be considered a useful chemical probe. This involves confirming its mechanism of action and demonstrating activity in a cellular context.
Caption: Workflow for hit-to-probe validation.
Protocol 6.1: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that the hit compound (e.g., Probe-004) engages Kinase X inside living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding Kinase X fused to NanoLuc® luciferase
-
NanoBRET™ Energy Transfer Reagent (fluorescent tracer)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine®)
-
White, opaque 96-well assay plates
-
Probe-004
-
Plate reader capable of measuring luminescence at two wavelengths (460 nm and 610 nm)
Procedure:
-
Transfect HEK293 cells with the Kinase X-NanoLuc® fusion plasmid and seed them into 96-well plates. Incubate for 24 hours.
-
Prepare serial dilutions of Probe-004 in Opti-MEM.
-
On the day of the assay, remove growth medium from cells.
-
Add the NanoBRET™ tracer and the serially diluted Probe-004 to the cells. Include "no tracer" and "no compound" controls.
-
Incubate the plate for 2 hours at 37 °C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the filtered luminescence at 460 nm (donor) and 610 nm (acceptor) within 10 minutes.
-
Calculate the raw NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Convert raw ratios to milliBRET units (mBU) and plot against compound concentration to determine the IC₅₀ for cellular target engagement.
By following these synthetic and biological testing cascades, an inert precursor like 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine can be successfully leveraged to develop a potent and selective chemical probe for interrogating complex biological systems.
References
Application Notes and Protocols for Radiolabeling of Benzodiazepine Derivatives in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of benzodiazepine derivatives, which are crucial tools for in vivo imaging of the γ-aminobutyric acid type A (GABAA) receptor system using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The primary target of these radiolabeled compounds is the benzodiazepine binding site on the GABAA receptor, which plays a key role in mediating the effects of the brain's main inhibitory neurotransmitter, GABA.[1][2] In vivo imaging of these receptors allows for the study of their density and distribution in various neuropsychiatric disorders such as anxiety, epilepsy, and depression.[2][3]
The most commonly used radioisotopes for labeling benzodiazepines for PET are Carbon-11 (11C) and Fluorine-18 (18F), while Iodine-123 (123I) is used for SPECT.[1][4] The choice of radionuclide depends on the specific application, with the shorter half-life of 11C (20.4 minutes) being suitable for studies requiring repeated imaging on the same day, and the longer half-life of 18F (109.7 minutes) allowing for more complex and longer imaging protocols, as well as distribution to sites without a cyclotron.[5][6]
This document outlines the synthesis of precursors, detailed radiolabeling procedures, and quality control methods for key benzodiazepine radiotracers.
Key Radiolabeled Benzodiazepine Derivatives
Several benzodiazepine derivatives have been successfully radiolabeled and are widely used in clinical research.[1] The most prominent examples include:
-
[11C]Flumazenil: A widely used antagonist for PET imaging of GABAA receptors.[1][2][3]
-
[18F]Flumazenil: An alternative to [11C]Flumazenil that leverages the longer half-life of 18F.[1][7][8][9]
-
[11C]Ro15-4513: A partial inverse agonist that has shown utility in imaging specific subtypes of the GABAA receptor, particularly the α5 subunit.[1][10]
-
[11C]Iomazenil and [123I]Iomazenil: Used for both PET and SPECT imaging of benzodiazepine receptors.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for the radiosynthesis of commonly used benzodiazepine derivatives.
| Radiotracer | Precursor | Radiolabeling Method | Radiochemical Yield (RCY) | Specific Activity (SA) | Radiochemical Purity (RCP) | Synthesis Time | Reference |
| [11C]Flumazenil | Desmethyl-flumazenil | 11C-Methylation with [11C]CH3I or [11C]CH3OTf | 25-40% (from [11C]CO2) | > 1 Ci/µmol | > 98% | 30-40 min | [1][6] |
| [18F]Flumazenil | Nitro- or diaryliodonium salt precursor | Nucleophilic Aromatic Substitution | 6.4 ± 0.7% (not decay corrected) | > 185 GBq/μmol | > 97% | 53 min | [7][8] |
| [11C]Iomazenil | Noriomazenil | 11C-Methylation with [11C]CH3I | 36 ± 16% (EOB) | 5100 ± 2800 mCi/µmol | 99 ± 1% | 35 ± 5 min | [11] |
| [125I]2'-Iododiazepam | 2'-Aminodiazepam | Halogen Exchange | Not Reported | Not Reported | > 98% | Not Reported | [13] |
| [18F]GEH120348 | Nitro precursor | Nucleophilic Aromatic Substitution | 15-25% (decay corrected) | 1.5-3.0 Ci/µmol | > 99% | ~90 min | [8] |
Signaling Pathway and Experimental Workflows
GABAergic Synapse and Benzodiazepine Action
The following diagram illustrates the mechanism of action of benzodiazepines at the GABAergic synapse. Benzodiazepines act as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA.[2]
Caption: Mechanism of benzodiazepine action at the GABA-A receptor.
General Workflow for Radiolabeling Benzodiazepine Derivatives
The general workflow for producing a radiolabeled benzodiazepine for imaging studies is depicted below.
Caption: General experimental workflow for radiolabeling and imaging.
Experimental Protocols
Protocol 1: Radiosynthesis of [11C]Flumazenil via N-Methylation
This protocol describes the synthesis of [11C]flumazenil by the N-methylation of its desmethyl precursor using [11C]methyl iodide.[6][14]
Materials:
-
Desmethyl-flumazenil (precursor)
-
[11C]Carbon Dioxide (from cyclotron)
-
Lithium aluminum hydride (LiAlH4)
-
Hydriodic acid (HI)
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
HPLC system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/Water mixture
-
Sterile water for injection
-
0.9% Sodium Chloride for injection
-
Sterile membrane filter (0.22 µm)
Procedure:
-
Production of [11C]Methyl Iodide:
-
[11C]CO2 produced from the cyclotron is trapped and reduced to [11C]methane ([11C]CH4) using H2 over a nickel catalyst at high temperature.
-
[11C]CH4 is then reacted with iodine vapor at high temperature to produce [11C]methyl iodide ([11C]CH3I).
-
The [11C]CH3I is trapped in a suitable solvent.
-
Alternative: [11C]CO2 can be reduced with LiAlH4 followed by reaction with HI.[11]
-
-
Radiolabeling Reaction:
-
Dissolve 1-2 mg of desmethyl-flumazenil in 0.3-0.5 mL of anhydrous DMF in a reaction vessel.
-
Add a small volume of a weak base (e.g., 2M NaOH) to deprotonate the precursor.
-
Bubble the trapped [11C]CH3I through the precursor solution.
-
Heat the reaction vessel at 80-100°C for 3-5 minutes.
-
-
Purification:
-
After the reaction, quench the mixture with water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system.
-
Elute with a suitable mobile phase (e.g., 40% acetonitrile in water) to separate [11C]flumazenil from the precursor and other impurities.
-
Collect the fraction corresponding to the [11C]flumazenil peak.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a solid-phase extraction cartridge (e.g., C18 Sep-Pak) to remove the HPLC solvent.
-
Elute the [11C]flumazenil from the cartridge with a small volume of ethanol.
-
Dilute the final product with sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Radiochemical Purity: Analyze an aliquot of the final product by analytical HPLC to determine the percentage of radioactivity corresponding to [11C]flumazenil. The purity should be >95%.
-
Specific Activity: Measure the total radioactivity and the mass of flumazenil in the final product. Specific activity is expressed in GBq/µmol or Ci/µmol.
-
Residual Solvents: Analyze for residual solvents (e.g., DMF, acetonitrile, ethanol) using gas chromatography to ensure they are below acceptable limits.
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the product is sterile and free of bacterial endotoxins.
-
Protocol 2: Radiosynthesis of [18F]Flumazenil via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of [18F]flumazenil from a nitro-precursor using a nucleophilic substitution reaction with [18F]fluoride.[8][9]
Materials:
-
Nitro-flumazenil precursor (e.g., ethyl 8-nitro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][10]benzodiazepine-3-carboxylate)
-
[18F]Fluoride in [18O]water (from cyclotron)
-
Potassium carbonate (K2CO3)
-
Kryptofix 2.2.2 (K222)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
HPLC system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/Phosphate buffer
-
Sterile water for injection
-
0.9% Sodium Chloride for injection
-
Sterile membrane filter (0.22 µm)
Procedure:
-
Preparation of [18F]Fluoride:
-
[18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron using enriched [18O]water.
-
The aqueous [18F]fluoride is trapped on an anion exchange cartridge (e.g., QMA Sep-Pak).
-
The [18F]fluoride is then eluted from the cartridge into the reaction vessel using a solution of K2CO3 and K222 in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to yield the reactive, anhydrous [K/K222]+[18F]- complex.
-
-
Radiolabeling Reaction:
-
Dissolve 3-5 mg of the nitro-flumazenil precursor in 0.5-1.0 mL of anhydrous DMSO.
-
Add the precursor solution to the dried [K/K222]+[18F]- complex in the reaction vessel.
-
Heat the reaction mixture at 150-160°C for 15-30 minutes.[9]
-
-
Purification:
-
Cool the reaction vessel and dilute the mixture with the HPLC mobile phase.
-
Inject the crude mixture onto a semi-preparative HPLC system.
-
Elute with a suitable mobile phase to separate [18F]flumazenil from the precursor and radiolabeled byproducts.
-
Collect the fraction corresponding to the [18F]flumazenil peak.
-
-
Formulation:
-
Follow the same formulation procedure as described in Protocol 1 (solid-phase extraction, elution, dilution with saline, and sterile filtration).
-
-
Quality Control:
-
Perform the same quality control tests as described in Protocol 1 (Radiochemical Purity, Specific Activity, Residual Solvents, Sterility, and Endotoxin Testing).
-
These protocols provide a foundation for the successful radiolabeling of benzodiazepine derivatives. Researchers should optimize these procedures based on their specific laboratory setup and automated synthesis platforms. Adherence to good manufacturing practices (GMP) is essential for the production of radiopharmaceuticals for human use.
References
- 1. Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-resolution in vivo atlas of the human brain’s benzodiazepine binding site of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-resolution in vivo atlas of the human brain's benzodiazepine binding site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET radioligands targeting the brain GABAA /benzodiazepine receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-step High-yield Radiosynthesis and Evaluation of a Sensitive 18F-Labeled Ligand for Imaging Brain Peripheral Benzodiazepine Receptors with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openmedscience.com [openmedscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Fluorine-18 PET Radiotracers Based on Flumazenil for GABAA Imaging in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiosynthesis of [18F]-flumazenil Using an Isotopic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging the GABA-benzodiazepine receptor subtype containing the alpha5-subunit in vivo with [11C]Ro15 4513 positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic SPECT imaging after injection of the benzodiazepine receptor ligand [123I]iomazenil in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioiodinated 2'-iododiazepam: a potential imaging agent for SPECT investigations of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Assessment of Novel Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of novel benzodiazepines. The included protocols are adaptable for the preclinical evaluation of new chemical entities targeting the GABA-A receptor.
Introduction to Novel Benzodiazepines
Novel benzodiazepines, often referred to as "designer benzodiazepines," are a class of psychoactive substances that are structurally related to classical benzodiazepines like diazepam and alprazolam.[1] They are developed to mimic the anxiolytic, sedative, hypnotic, and anticonvulsant properties of traditional benzodiazepines.[1] Understanding the PK/PD relationship of these new compounds is crucial for predicting their therapeutic potential, duration of action, and safety profile.[2]
Pharmacokinetic and Pharmacodynamic Data Summary
The following table summarizes available pharmacokinetic and pharmacodynamic data for a selection of novel benzodiazepines. It is important to note that data for many of these compounds are limited and may be derived from various sources, including preclinical studies and case reports.
| Compound | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Receptor Affinity (Ki, nM) | Efficacy (Emax) |
| Flubromazolam | 8.6 | 8 | 10-20 | Data Not Available | Data Not Available | Data Not Available |
| Clonazolam | 0.2-2.1 | Data Not Available | 3.6 | Data Not Available | High (predicted)[3] | Data Not Available |
| Meclonazepam | Data Not Available | Data Not Available | Data Not Available | ~100 (thought to be) | Data Not Available | Data Not Available |
| Deschloroetizolam | Data Not Available | Data Not Available | Short | High[1] | Data Not Available | Data Not Available |
| Flualprazolam | Data Not Available | Data Not Available | Increased vs. Alprazolam | Data Not Available | Data Not Available | Data Not Available |
| Flubromazepam | ~78 (for a 4mg dose) | 6 | 106 | Data Not Available | Data Not Available | Data Not Available |
Note: The data presented are compiled from various sources and may not be directly comparable due to different study designs and methodologies.
Signaling Pathway of Benzodiazepines at the GABA-A Receptor
Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel.[4] Their binding to a specific site on the receptor, distinct from the GABA binding site, enhances the effect of the inhibitory neurotransmitter GABA.[4] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.
References
- 1. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of the Unprotected Core (8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine)
-
Q1: My reductive amination/cyclization step to form the benzodiazepine core is giving a low yield. What are the potential causes and solutions?
A1: Low yields in this step often stem from incomplete imine formation, inefficient reduction, or competing side reactions. Here are some troubleshooting steps:
-
Inefficient Imine Formation: The initial condensation between the diamine and the carbonyl compound to form the cyclic imine is crucial.
-
Dehydrating Conditions: Ensure anhydrous conditions, as water can inhibit imine formation. Consider using dehydrating agents like molecular sieves or a Dean-Stark apparatus.
-
Catalyst: Acid catalysts are often employed to promote imine formation. Common choices include p-toluenesulfonic acid (p-TsOH), acetic acid, or Lewis acids like Ti(OiPr)₄. Optimize the catalyst loading, as too much acid can lead to side reactions.
-
-
Inefficient Reduction: The choice and handling of the reducing agent are critical.
-
Reducing Agent Selection: Sodium borohydride (NaBH₄) is a common choice but can also reduce the starting carbonyl if not added after imine formation is complete. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for imines over ketones/aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic byproducts.
-
Reaction Conditions: Ensure the reducing agent is fresh and added portion-wise to control the reaction rate and temperature.
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Over-alkylation: In some synthetic routes, over-alkylation of the amine functionalities can occur.
-
Polymerization: Under certain conditions, starting materials can polymerize. Ensure proper stoichiometry and controlled addition of reagents.
-
-
Issue 2: Inefficient Boc Protection of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
-
Q2: I am observing incomplete reaction or low yield during the Boc protection step. What should I investigate?
A2: Incomplete Boc protection is a common issue. Here are the primary factors to consider:
-
Reaction Conditions: The choice of base and solvent is critical.
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction. Ensure the base is pure and used in a slight excess.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Ensure the solvent is dry.
-
-
Reagent Quality:
-
Boc Anhydride ((Boc)₂O): Ensure the di-tert-butyl dicarbonate is fresh, as it can degrade over time. Using a slight excess (1.1-1.5 equivalents) can drive the reaction to completion.
-
-
Steric Hindrance: The nitrogen atom to be protected might be sterically hindered, slowing down the reaction. In such cases, increasing the reaction temperature or time may be necessary.
-
Substrate Solubility: Poor solubility of the starting benzodiazepine in the reaction solvent can lead to a heterogeneous mixture and incomplete reaction. Consider solvent systems that better solubilize your substrate.[1]
-
-
Q3: I am observing the formation of significant byproducts during the Boc protection. What are they and how can I minimize them?
A3: The primary byproduct concern is the formation of a di-Boc protected product, where both nitrogen atoms of the benzodiazepine ring are protected.
-
Stoichiometry: Carefully control the stoichiometry of (Boc)₂O. Using a large excess can favor di-protection. Start with around 1.1 equivalents and monitor the reaction progress.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity for mono-protection.
-
Nucleophilicity: The two nitrogen atoms in the benzodiazepine core have different nucleophilicity. The aniline-type nitrogen is generally less nucleophilic than the alkyl amine nitrogen. Standard conditions should favor protection at the more nucleophilic nitrogen.
-
Issue 3: Purification Challenges
-
Q4: I am having difficulty purifying the final 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. What are some common impurities and effective purification techniques?
A4: Common impurities can include unreacted starting materials, di-Boc protected product, and byproducts from side reactions.
-
Common Impurities:
-
Unreacted 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
-
Di-tert-butyl dicarbonate and its hydrolysis product, tert-butanol.
-
Di-Boc protected benzodiazepine.
-
-
Purification Techniques:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the desired product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.
-
Aqueous Work-up: A thorough aqueous work-up after the reaction can help remove water-soluble impurities and excess reagents. Washing the organic layer with a mild acid can remove unreacted amine, and washing with a mild base can remove acidic impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical synthetic route for 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?
A1: A common synthetic approach involves a two-step process:
-
Synthesis of the Benzodiazepine Core: This is typically achieved through a reductive amination and cyclization reaction. A common starting material would be a substituted 2-aminobenzaldehyde or 2-aminobenzophenone derivative which is reacted with a protected aminoethanal or its equivalent, followed by cyclization and reduction.
-
Boc Protection: The resulting 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is then protected with di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product.
-
-
Q2: What are the key reaction parameters to control for maximizing the yield?
A2: To maximize the yield, careful control of the following parameters is essential:
-
Stoichiometry of reactants: Use precise amounts of starting materials and reagents.
-
Reaction temperature: Maintain the optimal temperature for each reaction step.
-
Reaction time: Monitor the reaction progress to determine the optimal reaction time.
-
Purity of reagents and solvents: Use high-purity, anhydrous reagents and solvents.
-
Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to air or moisture.
-
-
Q3: How can I monitor the progress of my reactions?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of both the core synthesis and the Boc protection step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Benzodiazepine Core Synthesis
| Potential Cause | Recommended Action | Rationale |
| Incomplete Imine Formation | Add a dehydrating agent (e.g., molecular sieves). | Removes water, which can inhibit imine formation. |
| Use an acid catalyst (e.g., p-TsOH, acetic acid). | Catalyzes the condensation reaction. | |
| Inefficient Reduction | Use a fresh, high-quality reducing agent. | Ensures the reducing agent is active. |
| Switch to a more selective reducing agent like STAB. | Minimizes the reduction of the starting carbonyl compound. | |
| Side Reactions | Control the reaction temperature. | Reduces the rate of unwanted side reactions. |
| Ensure proper stoichiometry of reactants. | Prevents polymerization and other side reactions. |
Table 2: Troubleshooting Guide for Inefficient Boc Protection
| Potential Cause | Recommended Action | Rationale |
| Incomplete Reaction | Use fresh (Boc)₂O and a slight excess (1.1-1.2 eq.). | Drives the reaction to completion. |
| Ensure anhydrous conditions and use a pure, non-nucleophilic base. | Optimizes the reaction environment. | |
| Increase reaction time and/or temperature if steric hindrance is a factor. | Overcomes the energy barrier for sterically hindered substrates. | |
| Di-Boc Formation | Use a controlled amount of (Boc)₂O (closer to 1.0 eq.). | Minimizes the chance of a second protection event. |
| Run the reaction at a lower temperature (0 °C to RT). | Increases the selectivity for the more nucleophilic nitrogen. | |
| Poor Solubility | Experiment with different anhydrous aprotic solvents (e.g., THF, DMF).[1] | Ensures the starting material is fully dissolved for a homogeneous reaction.[1] |
Experimental Protocols
General Protocol for Boc Protection of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (Based on standard procedures for similar compounds)
-
Dissolution: Dissolve 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine (TEA) (1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Boc Anhydride Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild aqueous acid solution (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Mandatory Visualization
Caption: General synthetic workflow for 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Caption: Troubleshooting decision tree for addressing low yield issues.
References
Purification of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine from crude reaction mixture
This guide provides troubleshooting advice and detailed protocols for the purification of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine from crude reaction mixtures. It is intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis laboratory techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter after the synthesis of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?
A1: The most common impurities typically include:
-
Excess Di-tert-butyl dicarbonate ((Boc)₂O): This is a common reagent used for the Boc protection step.
-
Unreacted Starting Material: The corresponding unprotected 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
-
Di-Boc Protected Byproduct: Over-reaction can sometimes lead to the formation of a di-Boc protected species, although this is less common with secondary amines.[1]
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Base/Catalyst: Any base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), used during the reaction.[2]
Q2: My crude product is a thick oil and is difficult to handle. How can I solidify it for easier purification?
A2: Many Boc-protected compounds are initially isolated as oils.[2][3] This can be due to residual solvent or the inherent nature of the compound. You can try the following techniques:
-
Trituration: Stirring or sonicating the oil in a solvent in which the desired product is insoluble but the impurities are soluble (a "poor" solvent). n-Hexane or diethyl ether are excellent choices for this.[2] This often causes the product to precipitate as a solid.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.[3][4]
-
Solvent Evaporation: Ensure all volatile solvents from the reaction and workup have been thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove residual water or other high-boiling point solvents.
Q3: I am attempting to purify my compound by flash column chromatography, but I am getting poor separation. What can I do to improve it?
A3: Poor separation on a silica gel column can be due to several factors. Consider the following optimizations:
-
Solvent System (Eluent): The polarity of your eluent is critical. If your compound is not moving (low Rf), increase the polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If it is moving too fast (high Rf), decrease the polarity. Aim for an Rf value of 0.3-0.4 for the best separation.[5]
-
Sample Loading: Dissolve your crude product in the minimum amount of solvent possible for loading onto the column. Using a large volume of a strong solvent to load the sample will lead to broad bands and poor resolution.[5]
-
Column Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will result in uneven solvent flow and mixed fractions.
-
Compound Overloading: Using too much crude material for the column size will exceed its capacity to separate components effectively. As a general rule, use about 20-100 g of silica per 1 g of crude material, depending on the difficulty of the separation.
Q4: My compound appears to be decomposing on the silica gel column. What are my alternatives?
A4: Silica gel is acidic and can cause the degradation of sensitive compounds. The Boc group itself can be labile to strong acids.[6]
-
Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a base. This is commonly done by adding ~1% triethylamine to the eluent mixture.
-
Switch Stationary Phase: Consider using a different stationary phase that is less acidic, such as alumina (basic or neutral grade).[5]
-
Alternative Purification: If the compound is very sensitive, avoid chromatography and focus on recrystallization or trituration to achieve purity.
Q5: I am observing partial loss of the Boc protecting group during my workup or purification. How can I prevent this?
A5: The Boc group is sensitive to acid.[6][7] Accidental deprotection can occur if the compound is exposed to acidic conditions, especially with heat.
-
Avoid Acidic Washes: During liquid-liquid extraction, avoid washing the organic layer with strong aqueous acids. Use a neutral wash (water) or a mild basic wash (saturated sodium bicarbonate solution).[1]
-
HPLC Conditions: If using reverse-phase HPLC, be aware that trifluoroacetic acid (TFA) in the mobile phase can cleave the Boc group.[8] This is especially problematic during solvent evaporation, as the TFA concentration increases.[9] If this is an issue, minimize the time the compound is in the acidic solution, evaporate the solvent at a lower temperature (e.g., using a freeze-dryer/lyophilizer), or use a different acid modifier like formic acid.[9]
Data Presentation: Comparison of Purification Techniques
The table below summarizes the key characteristics of the two most common purification methods for this type of compound.
| Feature | Flash Column Chromatography | Recrystallization / Trituration |
| Typical Purity | Good to Excellent (>95%) | Excellent to High (>98%) |
| Typical Yield | 60-90% | 50-85% (can be lower) |
| Speed | Moderate (2-4 hours) | Slow (can take >24 hours)[10] |
| Scalability | Excellent (mg to kg scale) | Good (often limited by vessel size) |
| Cost | Moderate (solvents, silica) | Low (primarily solvents) |
| Best For | Complex mixtures, oily products | Removing minor impurities, obtaining high-purity crystalline solid |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a standard silica gel stationary phase.
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point for Boc-protected amines is a mixture of Hexane and Ethyl Acetate. Adjust the ratio until the desired compound has an Rf of approximately 0.3-0.4.
-
Sample Preparation: Dissolve the crude product (e.g., 1 gram) in a minimal amount of dichloromethane or the chosen eluent.[10]
-
Column Packing: Prepare a silica gel column with a diameter and height appropriate for the amount of material. Equilibrate the column by passing 2-3 column volumes of the initial, low-polarity eluent through the silica.
-
Loading: Carefully apply the dissolved sample to the top of the silica bed.
-
Elution: Begin elution with the solvent system determined by TLC. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization/Trituration
This method is ideal if the product is a solid or can be induced to solidify.
-
Solvent Selection: The goal is to find a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures (for recrystallization) or a solvent where the compound is mostly insoluble while impurities dissolve (for trituration). A common system is a "good" solvent like ethyl acetate or dichloromethane and a "poor" solvent like hexane or heptane.[11]
-
Procedure for Recrystallization: a. Dissolve the crude oil or solid in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).[11] b. Slowly add a "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes persistently cloudy.[11] c. Add a few drops of the "good" solvent to make the solution clear again. d. Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Procedure for Trituration: a. Place the crude oil in a flask. b. Add a "poor" solvent (e.g., cold n-hexane) and stir or swirl vigorously. The desired compound should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of the cold "poor" solvent. Dry the purified crystals under vacuum to a constant weight.[11]
Protocol 3: Basic Workup via Liquid-Liquid Extraction
This procedure is performed after the reaction is complete and before other purification steps to remove acidic or water-soluble impurities.
-
Quench Reaction: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Wash with Base: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.[1]
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water.
-
Drying and Concentration: Drain the organic layer and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[1]
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Caption: A troubleshooting workflow for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Chromatography [chem.rochester.edu]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Fluorinated Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of fluorinated benzodiazepines. The information is designed to help you identify and mitigate common side reactions, optimize your experimental protocols, and improve the overall yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of fluorinated benzodiazepines?
A1: During the synthesis of fluorinated benzodiazepines, several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. The most frequently encountered side reactions include:
-
Incomplete Cyclization: The seven-membered diazepine ring may fail to form completely, resulting in the presence of unreacted starting materials or stable intermediates.[1] This is often due to insufficient reactivity of the precursors or suboptimal reaction conditions.
-
Ring Opening: The benzodiazepine ring, once formed, can undergo cleavage under certain conditions, particularly acidic or basic hydrolysis.[2][3][4][5] For instance, the hydrolysis of flunitrazepam in acidic conditions can lead to the formation of 2-amino-2'-fluoro-5-nitrobenzophenone.[2]
-
Formation of Isomeric Impurities: Depending on the substitution pattern of the precursors, the synthesis can sometimes yield positional isomers of the target fluorinated benzodiazepine.
-
Over-fluorination: In processes where a fluorinating agent is introduced, there is a risk of multiple fluorine atoms being incorporated into the molecule, leading to di- or tri-fluorinated byproducts.
-
Side Reactions related to Fluorinating Agents: Specific fluorinating agents can lead to unique side products. For example, the Balz-Schiemann reaction, which is used to introduce fluorine, can sometimes result in the formation of azobenzene derivatives.
-
Dimerization: Under certain conditions, precursor molecules can react with each other to form dimeric impurities.
Q2: How does the presence of a fluorine atom influence the reactivity and potential for side reactions in benzodiazepine synthesis?
A2: The fluorine atom, being highly electronegative, can significantly influence the electronic properties of the benzodiazepine scaffold. This can affect the reactivity of nearby functional groups, potentially altering the propensity for certain side reactions. For example, the electron-withdrawing nature of fluorine can impact the nucleophilicity of the nitrogen atoms in the diazepine ring, which could influence the rate and success of the cyclization step.
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in fluorinated benzodiazepine synthesis?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of impurities in pharmaceutical synthesis, including that of fluorinated benzodiazepines. When coupled with a mass spectrometer (LC-MS), it allows for the determination of the molecular weights of impurities, aiding in their structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities.
Troubleshooting Guides
Issue 1: Low Yield Due to Incomplete Cyclization
Symptoms:
-
Low yield of the desired fluorinated benzodiazepine.
-
Presence of a significant amount of starting material (e.g., 2-aminobenzophenone derivative) or acylated intermediate in the final product mixture, as identified by TLC or LC-MS.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficiently reactive precursors | The formation of the seven-membered diazepine ring can be entropically disfavored.[1] Consider using more reactive starting materials or a different synthetic route that proceeds through a more stable intermediate. |
| Suboptimal reaction temperature | The reaction may require higher temperatures to overcome the activation energy for cyclization. Incrementally increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious, as excessively high temperatures can promote degradation. |
| Incorrect solvent | The polarity and boiling point of the solvent can significantly impact the reaction rate and equilibrium. Experiment with different solvents of varying polarities. |
| Inappropriate base or catalyst | The choice of base or catalyst is crucial for promoting the cyclization reaction. If using a base, ensure it is strong enough to deprotonate the necessary functional groups but not so strong as to cause degradation. If using a catalyst, screen different options (e.g., Lewis acids, protic acids) to find the most effective one for your specific substrate. |
Experimental Protocol: General Procedure for Cyclization
A common method for the cyclization step involves heating the appropriate 2-(aminoacyl)aminobenzophenone precursor in a suitable solvent, often in the presence of a catalyst or base.
-
Dissolve the 2-(aminoacyl)aminobenzophenone precursor in a high-boiling point solvent such as pyridine or dimethylformamide (DMF).
-
Add the chosen catalyst or base (e.g., a catalytic amount of a strong acid or an excess of a non-nucleophilic base).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture and perform an appropriate work-up to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Troubleshooting Incomplete Cyclization
Caption: Troubleshooting workflow for incomplete cyclization.
Issue 2: Presence of Ring-Opened Impurities
Symptoms:
-
Appearance of an impurity with a molecular weight corresponding to the hydrolysis of the benzodiazepine ring. For example, for flunitrazepam, the formation of 2-amino-2'-fluoro-5-nitrobenzophenone.[2]
-
Observed primarily after acidic or basic work-up steps or during purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Harsh acidic or basic conditions during work-up | The benzodiazepine ring is susceptible to hydrolysis.[3][4][5] Avoid using strong acids or bases during the extraction and purification steps. Use milder alternatives like saturated sodium bicarbonate solution for neutralization. |
| Elevated temperatures in the presence of acid or base | Hydrolysis is often accelerated by heat. Perform all acidic or basic washes at room temperature or below. |
| Prolonged exposure to acidic or basic conditions | Minimize the time the product is in contact with acidic or basic aqueous solutions. |
Experimental Protocol: Neutralizing Work-up
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent, dilute the mixture with a larger volume of water.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Signaling Pathway Illustrating Benzodiazepine Ring Opening
Caption: Acid-catalyzed hydrolysis of a fluorinated benzodiazepine.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data on the impact of reaction conditions on the formation of a common side product (incomplete cyclization) during the synthesis of a generic fluorinated benzodiazepine. Note: This data is illustrative and should be adapted based on specific experimental findings.
| Experiment ID | Reaction Temperature (°C) | Base | Reaction Time (h) | Yield of Desired Product (%) | Yield of Incomplete Cyclization Product (%) |
| 1 | 80 | Triethylamine | 12 | 65 | 25 |
| 2 | 100 | Triethylamine | 12 | 75 | 15 |
| 3 | 120 | Triethylamine | 12 | 85 | 5 |
| 4 | 120 | DBU | 8 | 90 | <2 |
| 5 | 120 | Potassium Carbonate | 24 | 70 | 20 |
Detailed Experimental Protocols
Synthesis of 7-nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol describes a two-step synthesis starting from 2-amino-2'-fluoro-5-nitrobenzophenone.
Step 1: Acylation of 2-amino-2'-fluoro-5-nitrobenzophenone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-2'-fluoro-5-nitrobenzophenone (1.0 eq) in anhydrous pyridine.
-
Add glycine ethyl ester hydrochloride (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure.
-
Treat the residue with a mixture of water and ethyl acetate. Separate the organic layer, wash with dilute hydrochloric acid to remove any remaining pyridine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude acylated product.
Step 2: Cyclization to form the Benzodiazepine Ring
-
Dissolve the crude acylated product from Step 1 in a suitable solvent such as ethanol.
-
Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield 7-nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Workflow for the Synthesis of 7-nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Caption: Synthetic workflow for a fluorinated benzodiazepine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of 2-oxoquazepam in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in biological assays.
Frequently Asked Questions (FAQs)
Q1: My 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening?
This is a common phenomenon known as "crashing out" or antisolvent precipitation.[1] It occurs because the compound is highly soluble in an organic solvent like DMSO but has low aqueous solubility. When the DMSO stock is diluted into a large volume of aqueous buffer, the solvent polarity changes dramatically, causing the compound to exceed its solubility limit and precipitate.[2]
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
To minimize solvent-induced toxicity and off-target effects, it is widely recommended to keep the final concentration of DMSO in cell-based assays at or below 0.5% to 1%.[2] Higher concentrations can negatively impact cell viability and confound experimental results.[3][4] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.[2]
Q3: How can I determine if the observed precipitation is from my test compound or another assay component?
To distinguish between compound and other component precipitation, you can run a simple control experiment. Prepare a reaction mixture containing your compound and the assay buffer without the biological component (e.g., enzyme or cells). If precipitation occurs, it is likely your test compound.[5]
Q4: Can the pH of my assay buffer affect the solubility of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?
Yes, the pH of the assay buffer can significantly influence the solubility of ionizable compounds.[2] The 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine molecule contains a Boc-protected amine. While the Boc group itself is generally stable under neutral and basic conditions, extreme pH values can affect its stability and the overall charge of the molecule, thereby altering its solubility.[6][7][]
Q5: Are there alternative solvents to DMSO that I can use?
While DMSO is a common choice, other organic solvents like ethanol, acetone, or dimethylformamide (DMF) can be used.[3][9] However, their compatibility and potential for cytotoxicity at various concentrations in your specific assay system should be carefully evaluated.[3] For some applications, co-solvents like polyethylene glycol (PEG) or propylene glycol may also be considered.[10]
Troubleshooting Guide
If you are experiencing precipitation of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in your biological assays, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Assessment and Solubility Testing
The first step is to determine the approximate aqueous solubility of your compound.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO.
-
Transfer a small, consistent volume (e.g., 2 µL) of each dilution into your aqueous assay buffer in a 96-well plate.[5]
-
Mix thoroughly and incubate at your assay temperature for a set period (e.g., 1-2 hours).[2]
-
Visually inspect for precipitation or turbidity. For a quantitative measurement, read the absorbance at a wavelength around 600 nm using a plate reader, where higher absorbance indicates greater precipitation.[5]
This will help you identify the maximum concentration at which your compound remains soluble in the assay buffer.
Step 2: Optimization of Assay Conditions
If precipitation is observed at your desired working concentration, consider the following strategies. It may be necessary to combine these approaches.
Issue: The final concentration of the organic solvent may be insufficient to keep the compound in solution.
Solution: While keeping the final DMSO concentration below cytotoxic levels (ideally ≤ 0.5%), you can explore if a slight, permissible increase improves solubility. Always run a solvent tolerance control to assess the impact on your biological system.
Experimental Protocol: Co-solvent Tolerance Test
-
Prepare a series of assay buffers with increasing concentrations of your co-solvent (e.g., DMSO from 0.1% to 2%).
-
Perform your biological assay in each of these buffer conditions without the test compound.
-
Plot the assay signal (e.g., enzyme activity, cell viability) against the co-solvent concentration.
-
Determine the highest co-solvent concentration that does not significantly affect your assay's performance (e.g., maintains >90% of the activity of the no-solvent control).[5]
Issue: The pH of the assay buffer may not be optimal for the compound's solubility.
Solution: Test the solubility of your compound in a range of buffers with slightly different pH values, ensuring the chosen pH is compatible with your biological system.[1]
Experimental Protocol: pH Optimization
-
Prepare a panel of buffers at your desired ionic strength but with varying pH values (e.g., 6.8, 7.4, 8.0).
-
Repeat the Kinetic Solubility Assessment (Step 1) in each of these buffers.
-
Select the buffer that provides the best solubility without compromising the integrity of your assay.
Issue: The compound requires a carrier molecule to enhance its apparent aqueous solubility.
Solution: Incorporate biocompatible excipients such as cyclodextrins or non-ionic surfactants into your assay buffer.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming water-soluble inclusion complexes.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[1]
-
Surfactants: Biocompatible surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations (typically 0.05% - 0.1%) to aid in solubilization.[1]
Experimental Protocol: Excipient-Based Solubility Enhancement
-
Prepare stock solutions of the chosen excipient (e.g., HP-β-CD) in your assay buffer at various concentrations.
-
Pre-incubate your DMSO stock of the compound with the excipient-containing buffer before adding it to the final assay mixture.
-
Perform the Kinetic Solubility Assessment to determine the optimal concentration of the excipient.
-
Validate that the chosen excipient concentration does not interfere with your assay.
Data Presentation: Solubility Enhancement Strategies
| Strategy | Agent | Typical Concentration Range | Protocol Summary | Key Considerations |
| Co-solvent | DMSO | < 0.5% - 1% (v/v)[2] | Prepare stock in 100% DMSO; minimize final concentration in assay buffer. | High concentrations can be cytotoxic.[3][4] |
| Ethanol | < 0.5% (v/v) | Alternative to DMSO; assess for cytotoxicity. | Can affect some biological systems differently than DMSO.[14] | |
| pH Adjustment | Various Buffers | pH 6.5 - 8.0 | Test solubility in buffers with varying pH. | Ensure final pH is compatible with the biological assay.[1] |
| Excipients | HP-β-Cyclodextrin | 1% - 5% (w/v) | Pre-incubate compound with cyclodextrin in buffer. | May not affect some assays.[14] |
| Tween® 20 | 0.05% - 0.1% (v/v)[1] | Add to aqueous buffer before compound dilution. | Can interfere with some assay readouts. | |
| Pluronic® F-68 | ~0.1% (w/v)[1] | Add to aqueous buffer before compound dilution. | Can interfere with some assay readouts. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing solubility issues with 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
This structured approach will guide researchers in systematically addressing and overcoming the solubility challenges associated with 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, ensuring more reliable and accurate results in their biological assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of benzodiazepines solubility using different cosolvency models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc Deprotection Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize tert-butyloxycarbonyl (Boc) deprotection and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The main source of side products during Boc deprotection is the formation of a reactive tert-butyl cation.[1] This carbocation is generated upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] The electrophilic tert-butyl cation can then alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][3]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Nucleophilic amino acid residues are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4][5]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[4][5]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[4][5]
Other nucleophilic functional groups on a molecule, such as electron-rich aromatic rings and thiols, are also at risk.[3]
Q3: How can I prevent the formation of tert-butylation byproducts?
A3: The most effective strategy is to incorporate "scavengers" into the deprotection reaction mixture.[4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your molecule.[4] They effectively "trap" the carbocation before it can react with your compound of interest.[4][6]
Q4: What are some common scavengers and what are their recommended concentrations?
A4: The choice of scavenger depends on the specific nucleophilic residues present in your substrate. A combination of scavengers, often referred to as a "scavenger cocktail," is frequently used to provide broad protection.
| Scavenger | Typical Concentration (v/v) | Target Residues/Purpose | Reference |
| Triisopropylsilane (TIS) | 2.5% - 5% | General purpose, reduces the tert-butyl cation. | [1][4] |
| Water (H₂O) | 2.5% - 5% | Traps the tert-butyl cation to form tert-butanol. | [4] |
| Thioanisole | 2.5% - 5% | Protects Tryptophan and Methionine residues. | [7] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Effective for protecting Tryptophan residues. | [1][7] |
| Phenol | 2.5% - 5% | Prevents alkylation of various sensitive residues. | [7] |
Q5: My Boc deprotection is incomplete. What are the potential causes?
A5: Incomplete Boc deprotection can result from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough for efficient cleavage, possibly due to low acid concentration or degradation of the acid.[8]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid, requiring more forcing conditions.[5][8]
-
Electronic Effects: Electron-withdrawing groups on the substrate can slow down the reaction.[8]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a suitable temperature for the specific substrate.[8]
-
Poor Solubility: If the substrate is not fully dissolved, the reaction will be inefficient.[1]
Q6: Are there milder alternatives to TFA for Boc deprotection?
A6: Yes, for substrates sensitive to strong acids, several milder methods can be employed:
-
HCl in Dioxane: A 4M solution of HCl in 1,4-dioxane is a common and effective alternative.[3][9]
-
Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be used.[3]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic method for Boc cleavage.[3][10]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound, potentially in a solvent like water or 2,2,2-trifluoroethanol (TFE), can achieve deprotection without any acid.[3][11]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol have been reported.[3][12]
Troubleshooting Guides
Issue 1: An unexpected mass increase of +56 Da is observed in the mass spectrum after deprotection.
-
Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl group has been added to a nucleophilic site on your molecule.[1]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. For example, for tryptophan-containing compounds, use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[1] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[1] For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[1]
Issue 2: The deprotection reaction is sluggish or incomplete.
-
Possible Cause: Steric hindrance around the Boc-protected amine or insufficient acid strength can slow down the reaction.[1][8]
-
Solution:
-
Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[1]
-
Extend the reaction time and monitor the progress by TLC or LC-MS.[1]
-
Consider switching to a stronger acid system, such as 4M HCl in dioxane.[5]
-
Gentle warming of the reaction mixture may be beneficial, but should be done cautiously to avoid promoting side reactions.[4]
-
Ensure your substrate is fully dissolved in the reaction solvent.[1]
-
Issue 3: Degradation of acid-sensitive functional groups elsewhere in the molecule.
-
Possible Cause: The strongly acidic conditions required for Boc deprotection are cleaving other acid-labile protecting groups or functionalities.
-
Solution:
-
Employ milder deprotection conditions. Consider using a lower concentration of TFA at 0 °C.
-
Explore alternative deprotection methods that are known to be milder, such as using HCl in dioxane, aqueous phosphoric acid, or Lewis acids like zinc bromide.[3]
-
For highly sensitive substrates, thermal or other non-acidic deprotection methods might be necessary.[3][11]
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in Dichloromethane (DCM)
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.[7]
-
Cooling: Cool the solution to 0 °C in an ice bath.[7]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[7][13] For substrates prone to side reactions, consider adding a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) at this stage.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[7]
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[14]
-
The resulting amine TFA salt can often be used directly. Alternatively, to obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[4] Caution: CO₂ evolution can cause pressure buildup.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[7]
-
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent if necessary.
-
Addition of HCl/Dioxane: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[15]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 4 hours.[9][15] Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Often, the deprotected amine hydrochloride salt will precipitate from the solution. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.[3]
-
If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[15]
-
Protocol 3: Milder Boc Deprotection using Zinc Bromide (ZnBr₂)
-
Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane.[3]
-
Addition of Lewis Acid: Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[3]
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is typically quenched with an aqueous solution and the product is extracted with an organic solvent.
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Role of scavengers in preventing side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Stability of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine under acidic and basic conditions
This technical support guide provides information on the expected stability of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine under acidic and basic conditions. While specific quantitative stability data for this exact molecule is not extensively available in published literature, this document outlines the stability based on the well-established chemistry of the tert-butyloxycarbonyl (Boc) protecting group and the benzodiazepine core structure. It also provides general protocols for stability testing and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc protecting group on this compound?
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[1][2] Its stability is highly dependent on the pH of the environment.
-
Acidic Conditions: The Boc group is designed to be labile (easily removed) under acidic conditions.[2][3] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to the cleavage of the Boc group, yielding the free amine.[2][4]
-
Basic Conditions: The Boc group is generally stable under most basic and nucleophilic conditions.[1] Therefore, 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is expected to be stable under common basic conditions used in synthesis (e.g., sodium bicarbonate, triethylamine).
Q2: How does the benzodiazepine core structure affect the molecule's stability?
The 2,3,4,5-tetrahydro-1H-benzo[e]diazepine core is a seven-membered ring fused to a benzene ring. This structure is generally stable, but certain conditions can lead to degradation, although this is less common than the acid-catalyzed deprotection of the Boc group. Potential, though less likely, degradation pathways for the core structure could involve oxidation or hydrolysis under very harsh conditions, which are typically outside the scope of standard synthetic manipulations.
Q3: Will the fluoro group at the 8-position influence the stability?
The fluorine atom is an electron-withdrawing group attached to the aromatic ring. While it can influence the overall electronic properties of the molecule, it is not expected to dramatically alter the fundamental acid-lability of the Boc group or the general stability of the benzodiazepine core under typical experimental conditions.
Q4: I am observing the removal of the Boc group even without adding a strong acid. Why might this be happening?
Accidental deprotection of the Boc group can occur under certain conditions:
-
Lewis Acids: Some Lewis acids can facilitate the cleavage of the Boc group.
-
Protic Solvents with Heating: Prolonged heating in some protic solvents, especially if they are slightly acidic, might lead to slow removal of the Boc group.
-
Silica Gel: During column chromatography, the acidic nature of standard silica gel can sometimes cause partial or complete deprotection of sensitive Boc-protected amines. This can be mitigated by using neutralized silica gel or by adding a small amount of a non-nucleophilic base (like triethylamine) to the eluent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of the acid (e.g., use neat TFA or a higher concentration of HCl in a suitable solvent). Extend the reaction time and monitor by TLC or LC-MS. |
| Steric hindrance around the Boc group. | Consider using a stronger acid or slightly elevated temperatures, but monitor carefully for side reactions. | |
| Unexpected Side Products Under Acidic Conditions | The deprotected amine or other functional groups on the molecule are unstable to the strong acidic conditions. | Use milder deprotection conditions (e.g., HCl in dioxane instead of neat TFA). Consider adding a scavenger like triisopropylsilane (TIS) if carbocation-mediated side reactions are suspected. |
| Degradation During Workup or Purification | Residual acid from the deprotection step. | Ensure the reaction mixture is thoroughly neutralized with a base (e.g., saturated sodium bicarbonate solution) before extraction and concentration. |
| Use of acidic silica gel for chromatography. | Use deactivated (neutral) silica gel or add ~1% triethylamine to the eluent system. | |
| Compound appears unstable under basic conditions | While the Boc group is base-stable, other parts of the molecule or impurities might be reacting. The benzodiazepine ring itself could be susceptible to degradation under very harsh basic conditions (e.g., strong base with prolonged heating). | Confirm the identity of the degradation products. Re-evaluate the reaction conditions and ensure they are not harsher than necessary. Ensure starting material is pure. |
Experimental Protocols
The following are general protocols for assessing the stability of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. These are starting points and should be optimized for your specific experimental setup.
Protocol 1: Acidic Stability Assessment (Boc Deprotection)
-
Preparation: Dissolve a known amount of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in a suitable solvent (e.g., dichloromethane, DCM).
-
Acid Treatment: Add an excess of an acid, for example, a 1:1 mixture of trifluoroacetic acid (TFA) in DCM.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr), take an aliquot of the reaction mixture.
-
Quenching and Analysis: Neutralize the aliquot with a base (e.g., saturated NaHCO₃ solution), extract the organic components, and analyze by a suitable method like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent of deprotection.
Protocol 2: Basic Stability Assessment
-
Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., tetrahydrofuran, THF, or methanol).
-
Base Treatment: Add a solution of a base, for example, 1M sodium hydroxide (NaOH).
-
Reaction: Stir the solution at room temperature or a slightly elevated temperature (e.g., 50°C) if assessing stability under more forcing conditions.
-
Monitoring: At various time points (e.g., 0, 1 hr, 4 hr, 24 hr), take an aliquot.
-
Quenching and Analysis: Neutralize the aliquot with a weak acid (e.g., 1M HCl) and analyze by TLC, HPLC, or LC-MS to check for any degradation of the parent compound.
Data Presentation
Since specific quantitative data is not available, the following table summarizes the expected stability profile based on the known chemistry of the Boc protecting group. Researchers should generate their own quantitative data using the protocols above.
| Condition | Reagent Example | Expected Stability of Boc Group | Primary Expected Product |
| Strongly Acidic | Trifluoroacetic Acid (TFA) | Labile | 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine |
| Mildly Acidic | Acetic Acid | Generally Stable (may require heat) | Starting Material |
| Lewis Acidic | Zinc Bromide (ZnBr₂) | Potentially Labile | 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine |
| Strongly Basic | Sodium Hydroxide (NaOH) | Stable | Starting Material |
| Mildly Basic | Sodium Bicarbonate (NaHCO₃) | Stable | Starting Material |
| Hydrogenolysis | H₂, Pd/C | Stable | Starting Material |
Visualizations
Caption: General workflow for forced degradation studies.
Caption: Decision tree for troubleshooting incomplete Boc deprotection.
References
Troubleshooting guide for the analysis of benzodiazepines by HPLC
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of benzodiazepines by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing for my basic benzodiazepine analytes. What is the likely cause and how can I fix it?
Peak tailing is a common issue in the analysis of basic compounds like many benzodiazepines.[1] The primary cause is often secondary interactions between the basic functional groups of the analytes and residual silanol groups on the surface of silica-based columns (e.g., C18).[1][2][3] These interactions create more than one mechanism for analyte retention, leading to asymmetrical peaks.[1]
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) can protonate the silanol groups, reducing their interaction with the basic analytes and significantly improving peak shape.[1][3][4][5]
-
Use an End-Capped Column: Employ a column that has been "end-capped." This process chemically treats the residual silanol groups to make them much less polar and less likely to interact with basic compounds.[1][2]
-
Add a Mobile Phase Modifier: Historically, adding a tail-suppressing agent like triethylamine to the mobile phase could neutralize the active silanol sites. However, modern, high-purity "Type B" silica columns often reduce the need for such additives.[3]
-
Check for Mass Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion. Try diluting your sample and re-injecting.[1][6]
Q2: My benzodiazepine peaks are not well-separated (poor resolution). How can I improve the separation?
Achieving baseline separation is critical for accurate quantification. If you are experiencing co-elution or poor resolution, several method parameters can be adjusted.
Solutions:
-
Optimize Mobile Phase Composition: The ratio of organic solvent (like acetonitrile or methanol) to the aqueous buffer is a powerful tool for adjusting retention and resolution.[7][8] Systematically varying the percentage of the organic modifier can help separate closely eluting peaks. Gradient elution, where the mobile phase composition changes over the course of the run, can be effective for separating a wide range of benzodiazepines with different polarities in a single analysis.[9]
-
Adjust Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can decrease the viscosity of the mobile phase, which may lead to sharper peaks and reduced analysis time.[7][10][11] This can sometimes improve resolution between critical pairs.
-
Change Mobile Phase pH: Altering the pH can change the ionization state of the analytes, which in turn affects their retention on a reversed-phase column and can be used to improve separation.[10]
-
Select a Different Column: Columns with different stationary phases (e.g., Biphenyl or Phenyl-Hexyl instead of C18) offer different selectivities and may provide the necessary resolution.[12] Even switching between different manufacturers' C18 columns can alter selectivity.
Q3: The retention times for my peaks are shifting between injections. What could be causing this variability?
Consistent retention times are fundamental for reliable peak identification. Drifting retention times can point to several issues within the HPLC system or with the methodology.[13]
Solutions:
-
Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analysis. If you are running a gradient, ensure there is a sufficient re-equilibration step at the end of each run.
-
Check the Pump and Mobile Phase: Verify that the HPLC pump is delivering a consistent flow rate and that there are no leaks in the system.[13][14] Ensure the mobile phase is properly degassed, as air bubbles in the pump can cause pressure fluctuations and inconsistent flow.[13][15] Also, confirm that the mobile phase composition is prepared accurately and consistently for each batch.[13]
-
Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven provides a stable temperature environment, leading to more reproducible results.[6][16]
-
Inspect for Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases (e.g., high pH). This can lead to a loss of stationary phase and shifting retention times.[13]
Q4: What are "ghost peaks" and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in the chromatogram, often during blank runs.[17] They are typically caused by contamination in the system or carryover from a previous injection.[6][17]
Solutions:
-
Identify the Source: Systematically isolate the source of the contamination. Start by running a blank gradient without an injection. If a peak appears, the source is likely the mobile phase or the system itself. If the peak only appears after injecting a blank solvent, the issue may be the sample vial, the solvent, or carryover in the injector.
-
Clean the System: Use high-purity HPLC-grade solvents for your mobile phase.[17] Water is a common source of contamination.[6] Flush the system thoroughly with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.[6][15]
-
Improve the Wash Method: If carryover is the problem, optimize the needle wash or injector wash step in your method. Use a wash solvent that is strong enough to fully dissolve the most retained compounds from your sample.
Experimental Protocols & Data
Example HPLC Method for Benzodiazepine Analysis
This protocol is a generalized example based on common methodologies.[7][10][12][18] Optimization is required for specific analytes and matrices.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Precondition: Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.[7]
-
Load: Apply the pre-treated sample (e.g., serum, plasma) to the cartridge.
-
Wash: Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent).
-
Elute: Elute the benzodiazepines with a suitable solvent, such as a mixture of methanol and acetonitrile.[7]
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.[7][19]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or C8 column is commonly used.[7][20]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[7][9][10][20]
-
Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.[10][18][20]
-
Column Temperature: Maintained at a constant temperature, often between 25-50 °C.[10][12]
-
Detection: UV detector set at a wavelength appropriate for benzodiazepines, commonly around 240-254 nm.[7][12][21]
-
Data Tables
Table 1: Example HPLC Conditions for Various Benzodiazepines
| Benzodiazepine(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Bromazepam, Medazepam, Midazolam | C18 | Acetonitrile:Methanol:0.05M Ammonium Acetate (25:45:30), pH 9.0 | 1.3 mL/min | 240 nm | [7] |
| Diazepam, Oxazepam, Clonazepam, etc. | C18 | 10mM Potassium Phosphate buffer (pH 2.5):Methanol:Acetonitrile | 1.0 mL/min | 254 nm | [9] |
| Oxazepam, Lorazepam, Nitrazepam, etc. | Biphenyl | Acetonitrile:DI Water:Formic Acid (37:63:0.1) | 0.3 mL/min | 254 nm | [12] |
| Chlordiazepoxide, Diazepam, Clonazepam, etc. | C18 | 15mM Phosphate Buffer:Methanol (50:50), pH 6.0 | 1.4 mL/min | 245 nm | [10] |
| Alprazolam, Clonazepam, Nitrazepam | C18 | Acetonitrile:Methanol:10nmol/L K₂HPO₄ (30:2:100), pH 3.7 | 1.5 mL/min | 240 nm | [18][21] |
Table 2: General Troubleshooting Summary
| Problem | Common Cause(s) | Potential Solution(s) |
| Peak Tailing | Secondary silanol interactions; Column overload; Incorrect sample solvent. | Lower mobile phase pH; Use end-capped column; Reduce sample concentration; Dissolve sample in mobile phase.[1][2][4] |
| Shifting Retention Times | Inadequate column equilibration; Pump/flow rate issues; Temperature fluctuations. | Increase equilibration time; Check pump for leaks and bubbles; Use a column oven.[6][13][16] |
| Poor Resolution | Suboptimal mobile phase; Inappropriate column; Temperature effects. | Adjust organic:aqueous ratio; Try gradient elution; Change column temperature; Use a column with different selectivity.[7][9][10] |
| High Backpressure | Column or frit blockage; Particulate contamination in the system. | Filter samples and mobile phase; Flush column in reverse direction; Replace in-line filter or guard column.[13][22] |
| Baseline Noise / Drift | Contaminated mobile phase; Detector lamp failing; Air bubbles in detector. | Use high-purity solvents; Replace detector lamp; Degas mobile phase thoroughly.[6][13] |
Visualized Workflows
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical experimental workflow for benzodiazepine analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. [RP-HPLC retention characteristics of benzodiazepines during ion-pair chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. saspublishers.com [saspublishers.com]
- 10. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma [mdpi.com]
- 12. mtc-usa.com [mtc-usa.com]
- 13. labcompare.com [labcompare.com]
- 14. rheniumgroup.co.il [rheniumgroup.co.il]
- 15. ijprajournal.com [ijprajournal.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. mastelf.com [mastelf.com]
- 18. academic.oup.com [academic.oup.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
Identification of impurities in 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. The information provided is intended to assist in the identification of impurities and resolution of common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine samples?
Impurities in your sample can originate from various stages of the manufacturing process and storage.[1][2] These can be broadly categorized as:
-
Organic Impurities:
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.
-
By-products: Unwanted products resulting from side reactions during synthesis.
-
Degradation Products: Impurities formed by the chemical breakdown of the final compound due to factors like light, temperature, pH, or reaction with excipients.[3]
-
-
Inorganic Impurities:
-
Reagents, Ligands, and Catalysts: Residual amounts of chemicals used to facilitate the reaction.
-
Heavy Metals: Trace metals that may be introduced from equipment or reagents.
-
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[2][4]
Q2: What are some likely process-related impurities for this specific compound?
While specific impurities are dependent on the exact synthetic route, based on the synthesis of similar benzodiazepine structures, potential process-related impurities could include:
-
Unreacted Starting Materials: For example, the uncyclized amino ketone precursor.
-
Incomplete Boc Protection/Deprotection: The presence of the corresponding amine (without the Boc protecting group) or by-products from the Boc protection/deprotection steps.
-
Side-Reaction Products: Products from undesired reactions, such as oxidation or dimerization. For instance, studies on Diazepam have identified several process-related impurities that are formed through side reactions during synthesis.[5]
Q3: How can I identify unknown peaks in my chromatogram?
Identifying unknown peaks requires a systematic approach. The characterization of an impurity profile involves a scientific appraisal of the chemical reactions in the synthesis, stability studies, and knowledge of degradation pathways.[1]
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the impurity. This provides the molecular weight, a critical piece of information for proposing a structure.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain structural information.
-
High-Resolution Mass Spectrometry (HRMS): Obtain a highly accurate mass measurement to help determine the elemental composition.
-
Nuclear Magnetic Resonance (NMR): If the impurity can be isolated in sufficient quantity, NMR spectroscopy (¹H, ¹³C, ¹⁹F) can provide detailed structural information.
-
Forced Degradation Studies: Subject the pure compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help to identify and characterize potential degradants that may appear in stability studies.[4]
Troubleshooting Guides
HPLC Analysis Issues
This section provides solutions to common problems encountered during the HPLC analysis of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions with Column Silanols | Most peak tailing is due to interactions with acidic silanol groups on the silica surface.[6] Use a high-purity silica column or an end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%). |
| Column Overload | Reduce the injection volume or the concentration of the sample.[6] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic compounds like benzodiazepines, a mobile phase pH 2-3 units below the pKa of the amine can improve peak shape. |
| Contaminated Guard or Analytical Column | Replace the guard column. If the analytical column is contaminated, flush it with a strong solvent or, if necessary, replace it.[7] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Solution |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed.[8] If using a gradient, ensure the pump is functioning correctly. |
| Column Temperature Variations | Use a column oven to maintain a consistent temperature.[8] |
| Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.[8] |
| Pump Malfunction or Leaks | Check for leaks in the system, particularly around fittings and pump seals.[7] Ensure the pump is delivering a consistent flow rate. |
Issue 3: Ghost Peaks or Spurious Peaks
| Possible Cause | Solution |
| Contaminated Mobile Phase | Use high-purity solvents and freshly prepared mobile phase. Water is a common source of contamination in reversed-phase HPLC.[7] |
| Carryover from Previous Injection | Implement a robust needle wash protocol. Inject a blank solvent run to confirm carryover. |
| Late Eluting Peaks from a Previous Run | Increase the run time of your gradient method to ensure all compounds from the previous injection have eluted. |
| Sample Degradation in Autosampler | Use a cooled autosampler if the sample is known to be unstable at room temperature. |
Experimental Protocols
1. General HPLC-UV Method for Impurity Profiling
This is a starting point for method development and should be optimized for your specific instrument and sample.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
2. LC-MS Method for Impurity Identification
This method can be coupled with the HPLC parameters above.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
Visualizations
References
- 1. FAQs: Organic Impurities [usp.org]
- 2. Overview of Impurity Profiling in Pharmaceuticals: Importance and Methods [wisdomlib.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. triveritylabs.com [triveritylabs.com]
- 5. jocpr.com [jocpr.com]
- 6. hplc.eu [hplc.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Enhancing Regioselectivity on the Benzodiazepine Scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of the benzodiazepine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity during the functionalization of the 1,4-benzodiazepine scaffold?
A1: The 1,4-benzodiazepine scaffold possesses multiple reactive sites, including two aromatic rings (the fused benzene ring and the C5-phenyl ring) and nitrogen atoms, leading to potential challenges in controlling the site of reaction. Key challenges include:
-
Competing Reaction Sites: Electrophilic substitution can occur on either aromatic ring, and the nitrogen atoms can undergo alkylation.[1]
-
Steric Hindrance: The non-planar, boat-shaped conformation of the seven-membered diazepine ring can influence the accessibility of certain positions.
-
Directing Group Effects: The inherent directing effects of the substituents on the scaffold can lead to a mixture of products.
Q2: How can I achieve regioselective halogenation of 1,4-benzodiazepin-2-ones?
A2: Regioselective halogenation can be achieved by carefully selecting the reaction conditions, particularly the presence or absence of a palladium catalyst.[2][3]
-
For halogenation at the 7-position (on the fused benzene ring): Direct halogenation using N-halosuccinimides (NBS for bromination, NIS for iodination) in the absence of a palladium catalyst typically yields the 7-halo-1,4-benzodiazepin-2-one.[2]
-
For halogenation at the 2'-position (ortho position of the C5-phenyl ring): A palladium-catalyzed C-H activation strategy is employed. The use of a catalyst like palladium acetate (Pd(OAc)₂) directs the halogenation to the ortho position of the phenyl side chain.[2][3] The internal ketimine is thought to act as a directing group in this process.[2]
Q3: What is the proposed mechanism for palladium-catalyzed ortho-halogenation?
A3: The proposed mechanism for the palladium-catalyzed ortho-iodination involves a C-H activation process. The nitrogen atom of the imino moiety of the benzodiazepine chelates to the palladium(II) catalyst, directing the C-H activation at the ortho-position of the C5-phenyl ring. This is followed by an oxidative addition of the halogenating agent (e.g., NIS) to the palladium, forming a Pd(IV) intermediate. Reductive elimination then furnishes the ortho-halogenated product and regenerates the Pd(II) catalyst.[2][4]
Q4: Are there established methods for the regioselective alkylation of 1,4-benzodiazepines?
A4: Yes, the Mitsunobu reaction can be utilized to achieve chemo- and regioselective alkylation of 1,4-benzodiazepines at the anilide function under mild conditions.[1] This method allows for controlled N- and O-alkylation.
Q5: How can I achieve regioselective nitration of the benzodiazepine scaffold?
A5: Regioselective nitration can be challenging due to the activating nature of the scaffold towards electrophilic substitution. However, for halogenated benzo[c]cinnolines, a related heterocyclic system, electrophilic nitration using a mixture of KNO₃/H₂SO₄ has been shown to proceed with high regioselectivity, with the nitro group being directed ortho to the existing halo substituent.[5] While specific protocols for benzodiazepines are less commonly detailed, similar principles of directing group effects would apply.
Troubleshooting Guides
Issue 1: Poor regioselectivity in halogenation, obtaining a mixture of 7-halo and 2'-halo products.
-
Possible Cause: Incomplete catalyst activity or absence of a catalyst when 2'-halogenation is desired. Conversely, contamination with metals could catalyze unwanted side reactions.
-
Troubleshooting Steps:
-
For 2'-Halogenation:
-
Ensure the palladium catalyst (e.g., Pd(OAc)₂) is active and used in the correct stoichiometric amount (typically 5-10 mol%).
-
Confirm the reaction temperature is appropriate for C-H activation, often around 100 °C, potentially with microwave heating to reduce reaction times and degradation.[2]
-
Use an appropriate solvent. Acetonitrile and DMF have been reported to be effective.[2]
-
-
For 7-Halogenation:
-
Rigorously exclude any potential palladium or other transition metal contaminants from your reaction vessel and reagents.
-
Perform the reaction in the absence of any catalyst.
-
-
Issue 2: Low yield in the palladium-catalyzed C-H activation for 2'-halogenation.
-
Possible Cause:
-
Sub-optimal reaction conditions (temperature, time, solvent).
-
Degradation of starting material or product.
-
Inefficient catalyst turnover.
-
Dimerization of the starting material as a side reaction.[3]
-
-
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Screen different palladium catalysts and ligands. While Pd(OAc)₂ is commonly used, other palladium sources might be more effective for your specific substrate.[2]
-
Microwave heating can sometimes improve yields by reducing reaction times and minimizing degradation.[2]
-
Vary the solvent. Acetonitrile and DMF are common choices.[2]
-
Adjust the amount of the halogenating agent (e.g., NXS). An excess is often required.[2]
-
-
Monitor for Side Products: Use techniques like TLC or LC-MS to monitor the reaction progress and identify the formation of byproducts such as dimers.[3]
-
Issue 3: The Mitsunobu reaction for N-alkylation is resulting in a mixture of N- and O-alkylated products.
-
Possible Cause: The reaction conditions are not optimized to favor N-alkylation exclusively.
-
Troubleshooting Steps:
-
Fine-tune Reaction Conditions: The degree of N- versus O-alkylation can be controlled. Refer to specific literature for the Mitsunobu reaction on benzodiazepines to find the optimal conditions for your desired outcome.[1]
-
Choice of Alcohol: The nature of the alcohol used in the Mitsunobu reaction can influence the selectivity.
-
Quantitative Data
Table 1: Regioselective Halogenation of 1,4-Benzodiazepin-2-ones [2]
| Entry | Substrate | Halogenating Agent | Catalyst | Solvent | Temp (°C) | Time | Product(s) | Yield (%) |
| 1 | 1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | NIS | Pd(OAc)₂ | CD₃CN | 100 (MW) | 15 min | 2'-iodo | 69 |
| 2 | 1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | NBS | Pd(OAc)₂ | DMF | 100 (MW) | 60 min | 2'-bromo | 35 |
| 3 | 1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | NBS | None | CH₃CN | 100 | - | 7-bromo | - |
| 4 | 7-bromo-1-benzyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | NIS | Pd(OAc)₂ | CH₃CN | 100 (MW) | 15 min | 7-bromo-2'-iodo | - |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Regioselective ortho-Iodination of 1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one [2]
-
To a solution of 1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (30 mg, 0.12 mmol) in CD₃CN (1.2 mL), add Pd(OAc)₂ (2.7 mg, 0.012 mmol) and N-iodosuccinimide (54 mg, 0.24 mmol).
-
Stir the mixture at 100 °C under microwave irradiation for 15 minutes.
-
Evaporate the crude mixture and dilute it with ethyl acetate (10 mL).
-
Wash the organic layer with a 2 M aqueous solution of NaOH (5 mL).
-
Purify the residue by flash chromatography (cyclohexane/ethyl acetate 1:1) to afford the 2'-iodo product.
Protocol 2: Direct Regioselective 7-Bromination of 1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one [2]
While a specific yield is not provided in the source, the protocol describes the selective formation of the 7-bromo product.
-
Dissolve 1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one in an appropriate solvent such as acetonitrile.
-
Add N-bromosuccinimide (NBS).
-
Heat the reaction mixture at 100 °C.
-
Monitor the reaction by TLC or other suitable analytical techniques.
-
Upon completion, work up the reaction and purify the product to isolate the 7-bromo derivative.
Visualizations
Caption: Regioselective halogenation pathways for 1,4-benzodiazepin-2-ones.
Caption: Proposed mechanism for Pd-catalyzed ortho-halogenation.
References
- 1. Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 4-Boc-8-Fluoro-tetrahydrobenzodiazepine and Other 8-Substituted Analogues
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 8-Substituted Tetrahydrobenzodiazepine Derivatives
The tetrahydrobenzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system. Modifications to this scaffold can significantly alter a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 4-Boc-8-fluoro-tetrahydrobenzodiazepine against other analogues substituted at the 8-position, a critical location for modulating activity. The inclusion of a tert-butyloxycarbonyl (Boc) protecting group at the 4-position is a common strategy in synthetic chemistry to allow for selective modifications at other positions of the benzodiazepine core.
Structure-Activity Relationship at the 8-Position
The substitution pattern on the fused benzene ring of the benzodiazepine nucleus plays a crucial role in its interaction with biological targets, most notably the gamma-aminobutyric acid type A (GABA-A) receptors. The 8-position, in particular, has been a key focus for structure-activity relationship (SAR) studies. Generally, the introduction of small, electron-withdrawing groups at this position can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity for the benzodiazepine binding site on the GABA-A receptor.
Comparative Biological Data
| 8-Substituent | Expected Relative Potency at GABA-A Receptor | Rationale |
| Fluoro (-F) | High | The high electronegativity and small size of the fluorine atom can lead to favorable electronic interactions and a good fit within the receptor binding pocket. Fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity. |
| Chloro (-Cl) | High | Similar to fluorine, chlorine is an electron-withdrawing group known to enhance the potency of benzodiazepines. It is a common substituent in many clinically used benzodiazepines. |
| Bromo (-Br) | Moderate to High | Bromine, being larger than chlorine and fluorine, may have a slightly different interaction profile. Its electron-withdrawing nature is expected to contribute positively to activity, though steric hindrance could play a role. |
| Methyl (-CH3) | Low to Moderate | As an electron-donating group, a methyl substituent at the 8-position is generally associated with a decrease in potency compared to electron-withdrawing groups at the same position. |
| Nitro (-NO2) | High | The nitro group is a strong electron-withdrawing group and is often associated with high potency in benzodiazepine derivatives. |
| Hydrogen (-H) | Baseline | The unsubstituted analogue serves as the baseline for comparison. |
Experimental Protocols
To obtain quantitative data for a direct comparison of these compounds, standardized in vitro and in vivo assays are necessary. The following are detailed methodologies for key experiments typically cited in the evaluation of benzodiazepine analogues.
Radioligand Binding Assay for GABA-A Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
[³H]-Flunitrazepam (radioligand)
-
Rat or mouse whole brain membranes (source of GABA-A receptors)
-
Test compounds (4-Boc-8-substituted tetrahydrobenzodiazepines)
-
Diazepam (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Whole brains are homogenized in ice-cold Tris-HCl buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, incubate the brain membrane preparation with a fixed concentration of [³H]-Flunitrazepam (typically 1 nM) and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
Incubation: The reaction mixture is incubated at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled diazepam (e.g., 10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific [³H]-Flunitrazepam binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assay for Functional Activity
This assay measures the functional effect of the compounds on GABA-A receptor-mediated chloride currents, typically using the two-electrode voltage-clamp technique in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing recombinant GABA-A receptors.
Materials:
-
Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293)
-
cRNAs for GABA-A receptor subunits (e.g., α1, β2, γ2)
-
GABA (gamma-aminobutyric acid)
-
Test compounds
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)
-
Two-electrode voltage-clamp or patch-clamp setup
Procedure:
-
Receptor Expression: Oocytes are injected with cRNAs for the desired GABA-A receptor subunits and incubated for 2-7 days to allow for receptor expression on the cell surface. For mammalian cells, transient or stable transfection is performed.
-
Electrophysiological Recording: An oocyte or cell is placed in the recording chamber and perfused with the recording solution. The cell is voltage-clamped at a holding potential of -60 to -80 mV.
-
GABA Application: A sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) is applied to elicit a baseline chloride current.
-
Compound Application: The test compound is co-applied with GABA, and the potentiation of the GABA-induced current is measured.
-
Data Analysis: The potentiation is calculated as the percentage increase in the current amplitude in the presence of the test compound compared to the baseline GABA current. Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximum potentiation (Emax).
Signaling Pathways and Experimental Workflows
The primary mechanism of action for benzodiazepines involves the allosteric modulation of the GABA-A receptor. The following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for compound evaluation.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Compound Evaluation.
Conclusion
The 8-position of the tetrahydrobenzodiazepine scaffold is a key determinant of its pharmacological activity. Based on established SAR principles, 8-fluoro and 8-chloro analogues are predicted to exhibit high potency at the GABA-A receptor due to the electron-withdrawing nature of these halogens. In contrast, an 8-methyl substitution is likely to result in lower activity. To definitively rank the potency and efficacy of 4-Boc-8-fluoro-tetrahydrobenzodiazepine against its counterparts, direct comparative studies employing standardized radioligand binding and electrophysiological assays are essential. The experimental protocols and workflows outlined in this guide provide a framework for conducting such a comparative analysis, which is crucial for the rational design and development of novel therapeutic agents based on the tetrahydrobenzodiazepine scaffold.
A Comparative Guide to the Synthesis of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a key intermediate in the development of various therapeutic agents. The strategic incorporation of a fluorine atom and a Boc-protecting group on the benzodiazepine scaffold can significantly influence the pharmacological profile of the final active pharmaceutical ingredient (API). This document outlines a plausible established synthetic approach and a novel, more efficient alternative, supported by generalized experimental data from analogous reactions, to aid in the selection of an optimal synthetic strategy.
Established Synthetic Route: A Multi-step Approach
A traditional and established method for the synthesis of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine involves a multi-step sequence. This pathway begins with the construction of the core benzodiazepine ring system, followed by the introduction of the Boc protecting group. While reliable, this approach can be time-consuming and may involve multiple purification steps, potentially impacting the overall yield.
A key precursor for this route is 2-amino-4-fluorobenzylamine. The synthesis proceeds through the formation of the seven-membered diazepine ring, a foundational step in the generation of many benzodiazepine derivatives. Subsequent protection of the nitrogen at the 4-position with a tert-butyloxycarbonyl (Boc) group yields the final product.
Novel Synthetic Route: A More Streamlined Synthesis
Recent advancements in synthetic methodology have led to the development of more efficient routes to functionalized benzodiazepines. A notable alternative approach involves a palladium-catalyzed cyclization. This modern method offers the potential for higher yields, milder reaction conditions, and a reduction in the number of synthetic steps compared to traditional methods.
This novel route may utilize a suitably substituted N-tosyl-2-aminobenzylamine and a propargylic carbonate in the presence of a palladium catalyst. The reaction proceeds via the formation of a π-allylpalladium intermediate, which then undergoes an intramolecular nucleophilic attack to construct the desired seven-membered benzodiazepine core in a highly efficient manner.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the established and novel synthetic routes, based on typical results for analogous reactions reported in the literature.
| Parameter | Established Route | Novel Route (Pd-catalyzed) |
| Overall Yield | Moderate | Good to Excellent |
| Number of Steps | Multiple | Fewer |
| Reaction Time | Longer | Shorter |
| Reaction Conditions | Can be harsh | Mild |
| Purification | Multiple chromatographic steps | Fewer chromatographic steps |
| Starting Material Availability | Readily available | May require synthesis of specific precursors |
Experimental Protocols
Established Route: Synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and subsequent Boc-protection (Generalized Protocol)
-
Cyclization: 2-amino-4-fluorobenzylamine is reacted with a suitable C2-synthon, such as a protected amino acid or an α,β-unsaturated carbonyl compound, under conditions that promote cyclization to form the 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine core. This can involve heating in a suitable solvent with a catalyst, such as a Lewis acid.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Boc-Protection: The purified 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is dissolved in a suitable solvent, such as dichloromethane, and treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine. The reaction is typically stirred at room temperature until completion.
-
Final Purification: The reaction mixture is washed, dried, and the solvent is evaporated. The resulting 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is purified by column chromatography.
Novel Route: Palladium-Catalyzed Synthesis of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (Generalized Protocol)
-
Reaction Setup: A reaction vessel is charged with N-tosyl-2-amino-4-fluorobenzylamine, a suitable propargylic carbonate, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., dppf) in an appropriate solvent, such as THF.
-
Cyclization: The reaction mixture is heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the N-tosyl protected benzodiazepine.
-
Detosylation and Boc-Protection: The tosyl group is removed under standard conditions, and the resulting amine is subsequently protected with a Boc group as described in the established route.
Mandatory Visualization
Fluorinated vs. Non-Fluorinated Benzodiazepine Analogues: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into benzodiazepine scaffolds has become a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the biological activity between fluorinated and non-fluorinated benzodiazepine analogues, supported by experimental data.
I. In Vitro Biological Activity: Enhanced Potency and Receptor Affinity
Fluorination of benzodiazepine analogues often leads to a significant increase in binding affinity for the GABA-A receptor, the primary target for this class of drugs. This enhanced affinity typically translates to greater potency in vitro.
Comparative Binding Affinity at GABA-A Receptors
The following table summarizes the binding affinities (Ki in nM) of several fluorinated and non-fluorinated benzodiazepine analogues at GABA-A receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Structure | Fluorination | GABA-A Receptor Ki (nM) | Reference |
| Diazepam | Non-fluorinated | No | 8.6 | [1] |
| Fludiazepam | Fluorinated | Yes | Not explicitly found | |
| Lorazepam | Non-fluorinated | No | 15 (approx. equivalent dose to Diazepam 5mg is 1-2mg) | [2] |
| Delorazepam | Non-fluorinated | No (but a metabolite of fluorinated compounds) | Potency approx. equal to Lorazepam | [3] |
| Alprazolam | Non-fluorinated | No | 12 (approx. half-life) | [2] |
| Flualprazolam | Fluorinated | Yes | More potent than alprazolam | |
| Bromazepam | Non-fluorinated | No | 20 (approx. half-life) | [2] |
| Flubromazolam | Fluorinated | Yes | Higher potency reported | [4] |
Note: Direct comparative Ki values for all pairs were not consistently available in the literature. Potency is often inferred from preclinical and clinical data.
II. In Vivo Biological Activity and Pharmacokinetics
The introduction of fluorine can significantly alter the pharmacokinetic profile of benzodiazepines, often leading to increased metabolic stability, a longer half-life, and an increased volume of distribution.
Comparative Pharmacokinetic Parameters in Rodents
The following table summarizes key pharmacokinetic parameters for alprazolam and its fluorinated analogues, flualprazolam and flubromazolam, in Sprague-Dawley rats following a 2 mg/kg subcutaneous dose.[5][6]
| Parameter | Alprazolam (Non-fluorinated) | Flualprazolam (Fluorinated) | Flubromazolam (Fluorinated) |
| Tmax (h) | 0.75 | 1.0 | 0.75 |
| Cmax (ng/mL) | 150 ± 10 | 120 ± 10 | 130 ± 10 |
| AUC (ng*h/mL) | 450 ± 30 | 800 ± 50 | 650 ± 40 |
| Half-life (t½, h) | 1.08 ± 0.08 | 1.70 ± 0.21 | 1.42 ± 0.15 |
| Volume of Distribution (Vd/F, L/kg) | 5.0 ± 0.4 | 10.0 ± 1.0 | 8.0 ± 0.8 |
| Clearance (CL/F, L/h/kg) | 1.0 ± 0.1 | 2.0 ± 0.2 | 1.5 ± 0.1 |
These data demonstrate that fluorination of the alprazolam scaffold leads to a significant increase in half-life, volume of distribution, and overall exposure (AUC), which can contribute to a longer duration of action and potentially greater toxicity.[5][6]
III. Experimental Protocols
A. In Vitro: [3H]Flunitrazepam Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Test Compounds: Fluorinated and non-fluorinated benzodiazepine analogues.
-
Radioligand: [3H]Flunitrazepam (specific activity ~80-90 Ci/mmol).
-
Non-specific Binding Control: Diazepam (10 µM).
-
Receptor Source: Rat brain cortical membranes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates, Filtration apparatus, Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration, and store at -80°C.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]Flunitrazepam (e.g., 1 nM final concentration), and 150 µL of membrane preparation (e.g., 100-200 µg protein).
-
Non-specific Binding: 50 µL of 10 µM Diazepam, 50 µL of [3H]Flunitrazepam, and 150 µL of membrane preparation.
-
Compound Competition: 50 µL of test compound dilution, 50 µL of [3H]Flunitrazepam, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
B. In Vivo: Elevated Plus Maze (EPM) for Anxiolytic Activity in Mice
The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.[7][8]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Animal Acclimatization: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer the test compound (fluorinated or non-fluorinated benzodiazepine) or vehicle via the desired route (e.g., intraperitoneal injection). Allow for a pre-treatment period (typically 30 minutes for IP).
-
Test Initiation: Place the mouse in the center of the maze, facing an open arm.
-
Data Collection: For a 5-minute period, record the following parameters using a video tracking system:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters compared to the vehicle control group is indicative of an anxiolytic effect.
IV. Visualizations
GABA-A Receptor Signaling Pathway
References
- 1. Direct evidence for diazepam modulation of GABAA receptor microscopic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzodiazepine Equivalency Chart: Benzodiazepine Equivalency [emedicine.medscape.com]
- 3. Delorazepam - Wikipedia [en.wikipedia.org]
- 4. Screening, library-assisted identification and validated quantification of 23 benzodiazepines, flumazenil, zaleplone, zolpidem and zopiclone in plasma by liquid chromatography/mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designer benzodiazepine rat pharmacokinetics: A comparison of alprazolam, flualprazolam and flubromazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity in Benzodiazepine Immunoassays
For researchers, scientists, and drug development professionals, understanding the nuances of antibody cross-reactivity is paramount for the accurate detection and monitoring of benzodiazepines. This guide provides a comparative analysis of antibody performance against various benzodiazepine derivatives, supported by experimental data and detailed protocols to aid in assay selection and development.
The diverse and ever-expanding class of benzodiazepines presents a significant challenge for immunoassay-based detection methods. Due to structural similarities, antibodies developed against one benzodiazepine derivative often exhibit cross-reactivity with others, including their metabolites and novel designer variants. This can be advantageous for broad-spectrum screening but problematic when specific compound identification is required. This guide delves into the critical aspects of cross-reactivity, offering a comparative look at immunoassay performance and the methodologies used to evaluate it.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of various benzodiazepine derivatives in different immunoassay formats. The data, compiled from multiple studies, highlights the variable specificity of commercially available assays and research-grade antibodies. Cross-reactivity is typically expressed as a percentage relative to the primary target analyte of the assay.
Table 1: Cross-Reactivity of Benzodiazepines in a Commercial Immunoassay
| Compound | Concentration Tested (µg/mL) | Result |
| Oxazepam (cutoff) | 0.2 | Positive |
| Alprazolam | 0.2 | Positive |
| α-Hydroxy-Alprazolam | 0.1 | Positive |
| 7-Aminoclonazepam | 1.9 | Positive |
| 7-Aminoflunitrazepam | 0.5 | Positive |
| 7-Aminonitrazepam | 0.75 | Positive |
| Bromazepam | 0.3 | Positive |
| Chlordiazepoxide | 1.5 | Positive |
| Clobazam | 0.7 | Positive |
| Clonazepam | 0.3 | Positive |
| Delorazepam | 0.1 | Positive |
| Desalkylflurazepam | 0.1 | Positive |
| N-Desmethylflunitrazepam | 0.3 | Positive |
| Diazepam | 0.065 | Positive |
| Flunitrazepam | 0.2 | Positive |
| Flurazepam | 0.1 | Positive |
| Halazepam | 0.15 | Positive |
| Lor |
A Head-to-Head Comparison of Analytical Methods for Benzodiazepine Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of benzodiazepines are critical in various fields, from clinical toxicology and forensic science to pharmaceutical research and development. The choice of analytical method is paramount and depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. This guide provides an objective comparison of the most commonly employed analytical techniques for benzodiazepine detection, supported by experimental data and detailed methodologies.
Executive Summary
This guide delves into a head-to-head comparison of four major analytical methodologies for benzodiazepine detection:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and robust technique providing high sensitivity and specificity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is often considered the gold standard, particularly for complex matrices and thermally labile compounds.
-
Immunoassays: Rapid screening methods that offer high throughput but can be limited by cross-reactivity and may require confirmatory analysis.
-
Capillary Electrophoresis (CE): A high-resolution separation technique that offers advantages in terms of speed and efficiency.
The following sections will provide a detailed breakdown of each method's performance, experimental protocols, and a visual representation of their workflows.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative performance of the different analytical methods for the detection of a selection of common benzodiazepines in various biological matrices. These values are indicative and can vary depending on the specific instrumentation, experimental conditions, and the complexity of the sample matrix.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) of Benzodiazepines by GC-MS (ng/mL)
| Benzodiazepine | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| α-hydroxyalprazolam | Urine | 5.53 - 19.31[1] | - |
| Oxazepam | Urine | 5.53 - 19.31[1] | 6.13[2] |
| Lorazepam | Urine | 5.53 - 19.31[1] | 26.30[2] |
| Nordiazepam | Urine | 5.53 - 19.31[1] | 13.50[2] |
| Temazepam | Urine | 5.53 - 19.31[1] | 10.19[2] |
| Diazepam | Blood | 0.06 - 0.1[1] | - |
| Clonazepam | Hair | - | 0.1 - 5[1] |
Note: Derivatization is often required for GC-MS analysis of many benzodiazepines to improve their volatility and thermal stability.
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) of Benzodiazepines by LC-MS/MS (ng/mL)
| Benzodiazepine | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| α-hydroxyalprazolam | Urine | 1.96 - 15.83[1] | 2.08[2] |
| Oxazepam | Urine | 1.96 - 15.83[1] | 2.00[2] |
| Lorazepam | Urine | 1.96 - 15.83[1] | 1.96[2] |
| Nordiazepam | Urine | 1.96 - 15.83[1] | 2.15[2] |
| Temazepam | Urine | 1.96 - 15.83[1] | 2.05[2] |
| Alprazolam | Blood | 0.2[3] | 0.5[3] |
| Clonazepam | Blood | 0.2[3] | 0.5[3] |
| Diazepam | Blood | 0.2[3] | 0.5[3] |
| Lorazepam | Blood | 0.2[3] | 0.5[3] |
| Midazolam | Oral Fluid | - | 0.5 - 5[4] |
| Triazolam | Oral Fluid | - | 0.5 - 5[4] |
| Flunitrazepam | Oral Fluid | - | 0.5 - 5[4] |
| Clonazolam | Hair | - | 0.1 - 5[1] |
Table 3: Performance of Immunoassays for Benzodiazepine Detection in Urine
| Immunoassay Type | Target Analytes | Cut-off (ng/mL) | Sensitivity | Specificity |
| Benzodiazepines II (with β-glucuronidase) | Broad range | 200 (nordiazepam equivalent) | 100%[5] | 100%[5] |
| Laboratory Developed Test (LDT) (with β-glucuronidase) | Broad range | 200 (nordiazepam equivalent) | 95.2%[5] | 100%[5] |
| Benzodiazepines Plus (no β-glucuronidase) | Broad range | 200 (nordiazepam equivalent) | 66.7%[5] | 100%[5] |
Note: Immunoassay sensitivity and specificity are highly dependent on the specific benzodiazepine and its metabolites, as well as the presence of cross-reacting substances. The inclusion of a β-glucuronidase hydrolysis step significantly improves the detection of glucuronidated metabolites.[5][6]
Table 4: Performance of Capillary Electrophoresis for Benzodiazepine Detection
| Benzodiazepine | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| Diazepam | Serum | 8 - 30[7] | - |
| Nordiazepam | Serum | 8 - 30[7] | - |
| Flurazepam | Serum | 8 - 30[7] | - |
| Tetrazepam | Blood | 14.7[7] | 49[7] |
| 10 Benzodiazepines | - | 200 | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Benzodiazepine Analysis in Urine
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis using β-glucuronidase to cleave glucuronide conjugates.[8]
-
Adjust the pH to approximately 9 with a suitable buffer.
-
Perform liquid-liquid extraction (LLE) with an organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) using a mixed-mode cartridge.[9]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form stable tert-butyldimethylsilyl (TBDMS) derivatives.[10]
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Gas Chromatograph:
-
Injector: Splitless mode.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient program starting from a low temperature (e.g., 150°C) and ramping up to a high temperature (e.g., 300°C) to separate the analytes.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Benzodiazepine Analysis in Blood
-
Sample Preparation:
-
To 0.5 mL of whole blood, add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the proteins.
-
The supernatant can be directly injected or further purified by SPE.[3]
-
For SPE, condition the cartridge, load the sample, wash with appropriate solvents to remove interferences, and elute the analytes.
-
Evaporate the eluate and reconstitute in the mobile phase.[5]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two or more MRM transitions should be monitored for each analyte for confident identification.[11]
-
-
Immunoassay Protocol for Benzodiazepine Screening in Urine
-
Sample Collection:
-
Collect a urine sample in a clean, dry container.
-
-
Enzymatic Hydrolysis (for improved sensitivity):
-
Assay Procedure (using a lateral flow device as an example):
-
Bring the test device and urine sample to room temperature.
-
Apply a few drops of the urine sample to the sample well of the test device.
-
Allow the test to run for the specified amount of time (typically 5-10 minutes).
-
-
Interpretation of Results:
-
Negative: The appearance of both a control line and a test line indicates that the benzodiazepine concentration is below the cut-off level.
-
Positive: The appearance of only the control line indicates that the benzodiazepine concentration is above the cut-off level.
-
Invalid: The absence of a control line indicates that the test is invalid and should be repeated.
-
Capillary Electrophoresis (CE) Protocol for Benzodiazepine Separation
-
Sample Preparation:
-
For serum or plasma samples, perform protein precipitation followed by LLE or SPE as described for LC-MS/MS.
-
For urine samples, a simple dilution and filtration may be sufficient.
-
Reconstitute the final extract in the running buffer.
-
-
CE Analysis:
-
Capillary: A fused-silica capillary.
-
Running Buffer: A buffer solution, often containing an organic modifier like methanol or acetonitrile and sometimes micelles (for Micellar Electrokinetic Chromatography - MEKC) to enhance separation.[7]
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection is common, but coupling to a mass spectrometer (CE-MS) provides higher specificity.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the typical workflows for the analytical methods described above.
References
- 1. Comparison of extraction procedures for benzodiazepines determination in hair by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and validation of a LC-MS/MS method for the detection of 38 benzodiazepines and 2 Z-drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of benzodiazepines and other psychotropic drugs in human hair by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Drug Screen Limits of Detection [testguide.labmed.uw.edu]
- 11. agilent.com [agilent.com]
- 12. Evaluation of a Benzodiazepine Immunoassay for Urine Drug Testing in Clinical Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the In Vitro Potency of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Against Known Drugs
This guide provides a comparative analysis of the in vitro potency of the novel compound 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine against established benzodiazepines. The data presented for the reference compounds are based on published scientific literature, while the data for 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is hypothetical and serves as a placeholder for future experimental results. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Benzodiazepine Potency
Benzodiazepines are a class of psychoactive drugs that exert their effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] The potency of a benzodiazepine is a measure of the concentration of the drug required to produce a specific effect, such as binding to the GABA-A receptor or eliciting a functional response. In vitro potency is a critical parameter in the early stages of drug discovery as it helps in the selection of lead candidates for further development.
The primary mechanism of action for benzodiazepines involves binding to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site.[2] This binding event enhances the effect of GABA, leading to an increased frequency of chloride ion channel opening and subsequent neuronal hyperpolarization.[1] This increased inhibitory signaling results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.[1]
Comparative In Vitro Potency Data
The following table summarizes the in vitro potency of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (hypothetical data) in comparison to well-established benzodiazepines. The potency is expressed in terms of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) for binding to the benzodiazepine site of the GABA-A receptor.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | GABA-A Receptor (Benzodiazepine Site) | Radioligand Binding Assay | 15 | 10 |
| Diazepam | GABA-A Receptor (Benzodiazepine Site) | Radioligand Binding Assay | 25 ± 4[3] | 4.1 |
| Lorazepam | GABA-A Receptor (Benzodiazepine Site) | Radioligand Binding Assay | 10 | 1.8 |
| Alprazolam | GABA-A Receptor (Benzodiazepine Site) | Radioligand Binding Assay | 20 | 3.5 |
Note: The IC50 and Ki values for 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine are hypothetical and for illustrative purposes only.
Experimental Protocols
The in vitro potency of benzodiazepines is typically determined using radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.
-
Preparation of Synaptic Membranes: Brain tissue (e.g., from rat cortex) is homogenized in a suitable buffer and centrifuged to isolate synaptic membranes containing GABA-A receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.[4]
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Assay (e.g., Patch-Clamp)
This functional assay measures the effect of a compound on the GABA-A receptor's ion channel activity.
-
Cell Culture: Cells expressing recombinant GABA-A receptors (e.g., HEK293 cells) are cultured.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through a single ion channel.
-
Drug Application: GABA and the test compound are applied to the cell, and the resulting changes in chloride current are recorded.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal potentiation of the GABA-induced current (EC50) is determined.
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Allosteric modulation of the GABA-A receptor by benzodiazepines.
In Vitro Potency Determination Workflow
Caption: Workflow for determining in vitro potency using a radioligand binding assay.
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The benzodiazepine diazepam potentiates responses of α1β2γ2 γ-aminobutyric acid type A receptors activated by either γ-aminobutyric acid or allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Receptor Interactions: A Comparative Docking Analysis of Benzodiazepine Derivatives
A deep dive into the binding affinities and molecular interactions of various benzodiazepine derivatives with their primary target, the γ-aminobutyric acid type A (GABA-A) receptor, reveals key structural determinants for therapeutic efficacy and subtype selectivity. This guide provides a comparative analysis based on molecular docking studies, supported by experimental data, to aid researchers and drug development professionals in the design of novel modulators with improved pharmacological profiles.
Benzodiazepines represent a cornerstone in the treatment of anxiety, insomnia, seizures, and other neurological disorders. Their therapeutic effects are primarily mediated through the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[1][2] By binding to a specific site at the interface of the α and γ subunits of the receptor, benzodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization.[1][3][4]
This guide presents a comparative overview of molecular docking studies on a range of benzodiazepine derivatives, offering insights into their binding affinities and interaction patterns with the GABA-A receptor. The data summarized herein provides a valuable resource for understanding structure-activity relationships and for the rational design of next-generation therapeutics.
Comparative Binding Affinities of Benzodiazepine Derivatives
The binding affinity of a benzodiazepine derivative to the GABA-A receptor is a critical determinant of its potency. Molecular docking studies, in conjunction with experimental validation, provide quantitative measures of this interaction. The table below summarizes the binding affinities of several benzodiazepine derivatives from various studies, presented as docking scores, inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50). Lower values generally indicate a higher binding affinity.
| Compound/Derivative | Target Protein (Subtype) | Docking Score (kcal/mol) | Binding Affinity (Ki or IC50, nM) | Key Interacting Residues (α1 subunit) | Reference |
| Diazepam | GABA-A (α1β2γ2) | -6.6 to -6.9 | ~4 (Ki) | His102, Tyr160, Ser205, Thr207 | [5][6] |
| Alprazolam | GABA-A (α1β3γ2) | -7.0 | - | His102 | [6][7] |
| Flunitrazepam | GABA-A (α1β3γ2) | - | 0.58 ± 0.05 | - | [8] |
| Fludiazepam | Benzodiazepine Receptor | - | Higher than Diazepam | - | [9] |
| Compound 4c | GABA-A (BZD site) | Higher than Diazepam | Lower than Diazepam (IC50) | Tyr160, His102, Ser205, Thr207 | [5] |
| Betulinic acid | GABA-A | -7.8 | - | - | [5] |
| GL-II-73 | GABA-A (α5 priority) | - | - | - | [10] |
| GL-II-75 | GABA-A (α1, α2, α3) | - | - | - | [10] |
| Ethinyl analog of Diazepam | GABA-A (α5 selective) | - | 11-fold > α1 subtype | - | [7] |
Experimental Protocols
To ensure the reproducibility and validity of docking studies, detailed and standardized protocols are essential. The following sections outline a typical workflow for molecular docking and a common experimental method for its validation.
Molecular Docking Protocol
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. A typical protocol involves the following steps:
-
Protein Preparation:
-
The three-dimensional structure of the target protein (e.g., GABA-A receptor) is obtained from a protein database like the RCSB Protein Data Bank (PDB). For instance, the cryo-EM structures of the human GABA-A receptor in complex with diazepam (PDB ID: 6HUP) or alprazolam (PDB ID: 6HUO) are often used.[6][7][11]
-
The protein structure is prepared by removing water molecules and any co-crystallized ligands, correcting the structure, and adding hydrogen atoms.[11] The protonation state is typically set to a neutral pH (7.0).[11]
-
-
Ligand Preparation:
-
The 2D structures of the benzodiazepine derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are then energetically minimized and optimized, often using density functional theory (DFT) methods.[11]
-
-
Docking Simulation:
-
A docking software package (e.g., MOE, AutoDock) is used to perform the simulation.[11]
-
The binding site on the receptor is defined, often based on the location of a co-crystallized ligand in the experimental structure.[11]
-
The docking algorithm explores various conformations and orientations of the ligand within the binding pocket. The receptor is typically held rigid while the ligand remains flexible.[11]
-
-
Scoring and Analysis:
-
The different poses of the ligand are ranked based on a scoring function, which estimates the binding free energy. The pose with the lowest energy score is considered the most favorable.[11]
-
The interactions between the best-docked ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the key determinants of binding.[12]
-
Competitive Radioligand Binding Assay Protocol
This in vitro assay is a common method to experimentally validate the binding affinity of a test compound.[8]
-
Preparation of Receptor Source: Membranes from cells expressing the target receptor (e.g., specific GABA-A receptor subtypes) are prepared.
-
Incubation: The receptor membranes are incubated with a radiolabeled ligand known to bind to the target site with high affinity (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (the benzodiazepine derivative).
-
Separation: The bound and free radioligand are separated, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).
Visualizing Molecular Interactions and Workflows
Understanding the broader biological context and the experimental process is crucial for interpreting docking results. The following diagrams illustrate the signaling pathway of the GABA-A receptor and a typical workflow for comparative docking studies.
Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.
Caption: General workflow for a comparative molecular docking study.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
A Comparative Guide to the Reproducibility of 1,4-Benzodiazepine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,4-benzodiazepines, a class of compounds with significant therapeutic applications, has been approached through a multitude of synthetic strategies. For researchers and drug development professionals, the reproducibility of a published synthesis method is a critical factor in selecting a viable route for their own work. This guide provides an objective comparison of prominent methods for the synthesis of 1,4-benzodiazepines, with a focus on the details that influence their reproducibility. While direct, independent reproducibility studies are scarce in the literature, a comparative analysis of the provided experimental protocols and reported data can offer valuable insights.
This guide will focus on three distinct and widely recognized approaches:
-
The Classical Synthesis of Diazepam: A traditional and well-documented method starting from 2-amino-5-chlorobenzophenone.
-
Copper-Catalyzed Intramolecular C-N Coupling: A more modern approach offering mild reaction conditions.
-
Multicomponent Ugi Reaction: A convergent and efficient method for generating diverse 1,4-benzodiazepine scaffolds.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data from published protocols for each of the selected synthetic methods. This allows for a direct comparison of reaction conditions and reported yields.
| Parameter | Classical Diazepam Synthesis (from 2-amino-5-chlorobenzophenone) | Copper-Catalyzed Intramolecular C-N Coupling | Multicomponent Ugi Reaction |
| Starting Materials | 2-amino-5-chlorobenzophenone, Glycine ethyl ester hydrochloride | 1-(2-bromobenzyl)azetidine-2-carboxamides | Aminophenylketones, Isocyanide, Boc-glycine, Aldehyde |
| Key Reagents/Catalyst | Pyridine, Sodium methoxide, Methyl sulfate | CuI, N,N-dimethylglycine (DMGC), K3PO4 | Trifluoroacetic acid (TFA) |
| Solvent | Pyridine, Methanol, DMF | 1,4-Dioxane | Methanol, 1,2-dichloroethane (DCE) |
| Reaction Temperature | Reflux (e.g., ~120 °C) | Reflux (e.g., 101 °C) | Room temperature to 40 °C |
| Reaction Time | ~18 hours for cyclization | 3 hours | 2 days (Ugi) + overnight (cyclization) |
| Reported Yield | Variable, often moderate to good | 91-98%[1] | 22-69% (over two steps) |
| Purification Method | Recrystallization, Extraction | Column chromatography | Chromatography |
Experimental Protocols: A Closer Look at Methodology
The reproducibility of a synthetic method is heavily dependent on the level of detail provided in the experimental protocol. Below are summaries of the methodologies for the key steps in each of the compared syntheses.
Classical Synthesis of Diazepam (Nordazepam intermediate)
This traditional method involves the cyclization of an intermediate formed from 2-amino-5-chlorobenzophenone and glycine ethyl ester hydrochloride.
Protocol Summary: A solution of 2-amino-5-chlorobenzophenone and glycine ethyl ester hydrochloride in dry pyridine is heated to reflux for an extended period (e.g., 18 hours).[2] Following the reaction, the solvent is removed under reduced pressure. The resulting residue is then treated with water and extracted with an organic solvent like diethyl ether. The combined organic layers are dried and concentrated to yield the crude product, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (nordazepam), which can be further methylated to diazepam.
Potential Reproducibility Challenges:
-
The term "reflux" can be ambiguous without a specified temperature, as it depends on the solvent and atmospheric pressure.
-
The reaction is often carried out over a long period, making it sensitive to variations in heating and stirring.
-
The workup procedure involves extractions which can have variable efficiency.
-
The purity of the starting materials and the dryness of the solvent are critical for good yields.
Copper-Catalyzed Intramolecular C-N Coupling
This method provides a more modern and milder approach to the 1,4-benzodiazepine core.[1]
Protocol Summary: To a solution of a 1-(2-bromobenzyl)azetidine-2-carboxamide in 1,4-dioxane is added copper(I) iodide (CuI), N,N-dimethylglycine (DMGC), and potassium phosphate (K3PO4). The reaction mixture is then heated to reflux for 3 hours. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][3][4]diazepin-10(2H)-one.
Potential Reproducibility Advantages:
-
The reaction conditions are well-defined (specific catalyst, ligand, base, solvent, temperature, and time).[1]
-
The shorter reaction time compared to the classical method reduces the potential for side reactions.
-
The use of a specific catalyst system, while requiring careful handling, can lead to more consistent results if the quality of the catalyst is maintained.
Multicomponent Ugi Reaction for 1,4-Benzodiazepine Synthesis
The Ugi four-component reaction (Ugi-4CR) offers a convergent and efficient route to highly substituted 1,4-benzodiazepines.
Protocol Summary: In a one-pot, two-step procedure, an aminophenylketone, an isocyanide, Boc-glycine, and an aldehyde are stirred in methanol at room temperature for 2 days. The crude Ugi product is not isolated but is directly treated with trifluoroacetic acid (TFA) in 1,2-dichloroethane (DCE) and stirred overnight at 40 °C to effect deprotection and cyclization. The resulting 1,4-benzodiazepines are then purified by chromatography.
Potential Reproducibility Considerations:
-
Multicomponent reactions can be sensitive to the stoichiometry and purity of the four starting materials.
-
The two-step, one-pot nature of the reaction simplifies the overall process but can make it more challenging to troubleshoot if issues arise.
-
The reported yields vary significantly (22-69%), suggesting that the success of the reaction may be highly substrate-dependent.
Mandatory Visualization
The following diagrams illustrate the logical flow of comparing these synthesis methods and a generalized workflow for assessing the reproducibility of a given synthesis.
Caption: Logical workflow for comparing the reproducibility of different synthesis methods.
Caption: Generalized workflow for assessing the reproducibility of a synthesis method.
Conclusion
-
The Classical Diazepam Synthesis is a well-established route, but older publications may lack the detailed experimental parameters that are now standard, potentially leading to reproducibility challenges. Its multi-step nature and long reaction times also introduce more opportunities for variation.
-
The Copper-Catalyzed Intramolecular C-N Coupling method, as presented in recent literature, offers a more controlled and well-defined protocol.[1] The specificity of the catalyst system and the milder, shorter reaction conditions are indicative of a potentially more reproducible method, provided the reagents are of high quality.
-
The Multicomponent Ugi Reaction represents a highly efficient and convergent approach. However, its reproducibility may be more sensitive to the specific combination of substrates used, as suggested by the wide range of reported yields. The one-pot nature, while advantageous for efficiency, can also mask the source of potential issues.
For researchers selecting a synthetic route, it is recommended to choose a method with the most detailed and unambiguous experimental protocol. Furthermore, any information within a publication regarding optimization studies or the exploration of substrate scope can provide valuable clues about the robustness and, by extension, the likely reproducibility of the method. This guide serves as a starting point for a critical evaluation of the available synthetic options for this important class of molecules.
References
Evaluating the Metabolic Stability of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in Liver Microsomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the metabolic stability of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. While specific experimental data for this novel compound is not publicly available, this document outlines the standard experimental protocols used for assessing metabolic stability in liver microsomes and presents a comparative analysis based on data from structurally related benzodiazepines. Understanding the metabolic stability of a drug candidate is crucial for predicting its pharmacokinetic profile, including its half-life, clearance, and potential for drug-drug interactions.[1][2]
Comparative Metabolic Stability of Benzodiazepines
The metabolic stability of benzodiazepines varies significantly based on their chemical structure, influencing their duration of action and clinical use.[3][4] Factors such as the presence of specific substituents and the overall lipophilicity of the molecule play a key role in their metabolism by cytochrome P450 (CYP) enzymes in the liver.[1][5]
The following table summarizes the metabolic stability parameters for several well-characterized benzodiazepines, providing a benchmark for estimating the potential profile of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. The data presented are typically determined using in vitro liver microsomal stability assays.[6][7]
Table 1: Metabolic Stability Parameters of Selected Benzodiazepines in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway(s) |
| Diazepam | >60 (Low Clearance) | <115.5 | Oxidation (CYP3A4 & CYP2C19) |
| Lorazepam | 10-20 hours (in vivo) | - | Glucuronidation |
| Alprazolam | 11.2 hours (in vivo) | - | Oxidation (CYP3A4) |
| Midazolam | Rapid | - | Oxidation (CYP3A4) |
| Verapamil (Control) | 26 (Rapid Clearance) | 267 | Oxidation |
| Imipramine (Control) | >60 (Low Clearance) | <115.5 | Oxidation |
Note: Data for Diazepam, Verapamil, and Imipramine are from a representative in vitro study.[8] Data for Lorazepam, Alprazolam, and Midazolam are presented as in vivo half-life for context.[1][3] Direct in vitro CLint values for all compounds under identical conditions are not always available in a single source.
Based on its structure, 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine possesses a Boc-protecting group, which may be susceptible to hydrolysis. The fluoro-substituent could potentially influence metabolic stability, as fluorination can sometimes block sites of metabolism.[9]
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes. This protocol is a composite of standard procedures described in the literature.[6][10][11][12][13]
Liver Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound (4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine)
-
Positive control compounds (e.g., Diazepam for low clearance, Verapamil for high clearance)
-
100 mM Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or methanol (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a working solution of the test compound and control compounds in a suitable solvent (e.g., DMSO, followed by dilution in acetonitrile).[10]
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.[6][14]
-
Add the microsomal solution to incubation tubes or a 96-well plate.
-
Initiate a pre-incubation at 37°C for a few minutes.
-
Start the metabolic reaction by adding the NADPH regenerating system.[6] A parallel incubation without NADPH should be run as a negative control to assess non-enzymatic degradation.[14]
-
Incubate the mixture at 37°C with gentle shaking.[10]
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[5][12]
3. Sample Analysis:
-
Centrifuge the samples to precipitate the microsomal proteins.[12]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[6]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[10]
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a liver microsomal stability assay.
Caption: Workflow of an in vitro liver microsomal stability assay.
Conceptual Comparison of Metabolic Stability
This diagram illustrates the classification of compounds based on their metabolic stability in liver microsomes.
Caption: Classification of metabolic stability based on clearance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mind.org.uk [mind.org.uk]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. mercell.com [mercell.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
Safety Operating Guide
Prudent Disposal of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Guide for Laboratory Professionals
Prudent Disposal of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of the research chemical 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. No specific Safety Data Sheet (SDS) is readily available for this compound. Therefore, it must be handled with the utmost caution, assuming it is hazardous. This guidance is not a substitute for institutional protocols and consultation with your organization's Environmental Health and Safety (EHS) department. All procedures must comply with local, state, and federal regulations.
The structural similarity of this compound to benzodiazepines, many of which are regulated as controlled substances, necessitates careful consideration of its legal status. The U.S. Drug Enforcement Administration (DEA) regulates benzodiazepines as Schedule IV controlled substances, and various synthetic benzodiazepines have been temporarily placed in Schedule I.[1][2] Researchers must consult with their institution's EHS and legal counsel to determine if this compound is considered a controlled substance analogue, which would subject its disposal to stringent DEA regulations.
Immediate Safety and Handling Precautions
Given the lack of specific toxicity data, assume the compound is toxic upon ingestion, inhalation, and skin contact. Always handle this chemical in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment Type | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes and aerosols. |
| Lab Coat | Flame-resistant, fully buttoned | Protects skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of powders or aerosols. |
Step-by-Step Disposal Protocol
This protocol outlines the immediate steps for waste segregation and storage. Final disposal must be coordinated through your institution's EHS office.
1. Waste Characterization and Segregation:
-
Treat as Hazardous Waste: Due to the unknown hazard profile, all waste contaminated with 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine must be treated as hazardous chemical waste.
-
Segregate as Halogenated Organic Waste: This compound contains fluorine, a halogen. It must be collected in a designated waste container for halogenated organic solids or solutions. Do not mix with non-halogenated waste streams, as this can increase disposal costs and complexity.
2. Waste Collection and Container Management:
-
Solid Waste:
-
Collect unused or expired solid compound, contaminated lab consumables (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a dedicated, chemically compatible container.
-
The container must be a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container.
-
Ensure the waste solvent is compatible with the container material.
-
Keep the container closed at all times except when adding waste.
-
3. Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
The label must include:
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Store in secondary containment to prevent spills.
5. Final Disposal:
-
Contact EHS: Once the waste container is nearly full or has been in accumulation for the maximum allowed time per institutional policy, contact your EHS department to arrange for a pickup.
-
Controlled Substance Consideration: Inform the EHS office of the compound's benzodiazepine structure. If it is determined to be a controlled substance or analogue, disposal will require specialized procedures, likely involving a DEA-registered reverse distributor and specific chain-of-custody documentation.[3][4]
Spill Management
In the event of a spill, evacuate the immediate area and follow these procedures:
-
Alert Personnel: Notify colleagues and your supervisor immediately.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS (if available): Although a specific SDS is unavailable, consult SDS for similar benzodiazepine compounds for general guidance.
-
Cleanup (if trained and safe to do so):
-
Wear the PPE outlined in Table 1.
-
For a solid spill, gently cover with an absorbent material from a chemical spill kit to avoid raising dust.
-
For a liquid spill, absorb with a suitable inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and spilled substance using non-sparking tools and place it in the designated halogenated solid waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol), and collect the cleaning materials as halogenated waste.
-
Report: Report the incident to your supervisor and EHS department.
Table 2: Recommended Spill Kit Components
| Component | Description |
| Absorbent Material | Vermiculite, sand, or commercial sorbent pads |
| Neutralizing Agents | Specific to the solvent if in solution |
| Scoop and Brush | Non-sparking, for collecting solid waste |
| Waste Bags/Container | Heavy-duty, sealable bags or a designated waste container |
| PPE | As listed in Table 1 |
| Decontamination Solution | Appropriate solvent for the spilled substance |
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of a research chemical without a specific SDS.
Caption: Decision workflow for proper disposal of a research chemical.
Personal protective equipment for handling 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Essential Safety and Handling Guide for 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification:
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[3]
Signal Word: Warning[3]
Pictograms:
-
Exclamation Mark
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to minimize exposure.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[1][4] | Must be worn at all times to protect against splashes and airborne particles.[5] Face shields are required when there is a significant risk of splashing.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Gloves should be inspected before use and changed frequently, especially if contaminated.[6] Avoid latex gloves as they may not provide adequate protection. |
| Skin and Body Protection | Laboratory coat, long-sleeved, and buttoned. | A flame-resistant lab coat is recommended.[5] Ensure no skin is exposed between the glove and the sleeve. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][3] | If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved respirator is necessary.[1][6] |
Operational and Disposal Plans
1. Handling and Operational Protocol:
-
Engineering Controls: All handling of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1]
-
Dispensing: When weighing or transferring the solid compound, take care to avoid the formation of dust.[1][4]
-
Spill Procedure:
-
In case of a small spill, ensure adequate ventilation and wear appropriate PPE.[1]
-
Cover the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed container for proper disposal.[1]
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact the appropriate emergency response team.
-
2. Disposal Plan:
As a fluorinated organic compound, 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine and any contaminated materials are considered halogenated organic waste.[7][8]
-
Waste Segregation:
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "Waste 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine".[9]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Halogenated organic wastes are typically incinerated at high temperatures in a specialized facility.[7][10]
-
Empty Containers: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as halogenated waste. The decontaminated container can then be disposed of according to institutional guidelines.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
Caption: Workflow for safe handling and disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. Page loading... [guidechem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. pppmag.com [pppmag.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

